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Foundational

An In-Depth Technical Guide to the In Vivo Toxicity and Biocompatibility Profile of (3-Aminopropyl)(methyl)pentylamine

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist Preamble: A Strategic Framework for Novel Chemical Evaluation The methodologies outlined herein are...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Preamble: A Strategic Framework for Novel Chemical Evaluation

The methodologies outlined herein are grounded in internationally recognized and validated testing standards from the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO). This ensures that the data generated is reliable, reproducible, and suitable for regulatory submission. We will explore the causal logic behind each experimental choice, providing a self-validating system for risk assessment.

Initial database searches reveal that (3-Aminopropyl)(methyl)pentylamine (CAS No. 859052-55-4) is classified with hazards including acute toxicity (oral, dermal, inhalation), skin corrosion, and specific target organ toxicity.[1] This preliminary hazard identification underscores the necessity of the rigorous, systematic evaluation detailed in this guide.

Part 1: Foundational Assessment and Toxicological Postulates

Before embarking on extensive in vivo studies, a foundational understanding of the molecule's physicochemical properties and its relation to the broader class of aliphatic amines is essential.

1.1 Physicochemical Characterization

A comprehensive analysis of properties such as molecular weight, pKa, water solubility, and the octanol-water partition coefficient (log P) is the first step. For an amine, the pKa is particularly critical as it determines the degree of ionization at physiological pH, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) profile.

1.2 Toxicological Considerations for Aliphatic Polyamines

The structure of (3-Aminopropyl)(methyl)pentylamine places it in the category of aliphatic polyamines. This class of compounds is known for several key toxicological characteristics:

  • Corrosivity and Irritation: Due to their basic nature, many aliphatic amines are corrosive or irritating to the skin, eyes, and respiratory tract.[2][3]

  • Metabolic Activation: The catabolism of polyamines is a critical factor in their toxicity.[4] Cellular enzymes can oxidize polyamines, generating reactive aldehydes (like acrolein) and hydrogen peroxide.[5][6][7] These byproducts can cause significant oxidative stress, leading to damage of DNA, proteins, and other cellular components.[4][7]

  • Sensitization Potential: Some amines are known to be skin sensitizers, capable of inducing an allergic response upon repeated contact.[8]

This understanding informs our selection of specific endpoints and observation parameters in the subsequent in vivo studies.

Part 2: A Step-Wise Strategy for In Vivo Systemic Toxicity Evaluation

A tiered approach, starting with acute toxicity and progressing to repeated-dose studies, provides a comprehensive view of the substance's systemic effects. The following protocols are based on OECD Guidelines, which represent the global standard for chemical safety testing.

Acute Oral Toxicity Assessment (OECD 423 & 425)

The initial step in assessing systemic toxicity is to determine the substance's effects after a single, high-dose exposure.[9] This helps classify the chemical's hazard level and informs dose selection for subsequent studies.[10]

Objective: To determine the acute toxic class or estimate the median lethal dose (LD50) of the substance.[9][10]

Methodology Rationale: The Acute Toxic Class Method (OECD 423) and the Up-and-Down Procedure (OECD 425) are preferred over the traditional LD50 test (OECD 401) as they use significantly fewer animals while still providing sufficient data for hazard classification.[10][11][12] The study typically uses a single sex (usually females, which are often slightly more sensitive) of a rodent species, most commonly rats.[10]

Experimental Protocol: Acute Toxic Class Method (based on OECD 423)

  • Animal Model: Healthy, young adult nulliparous, non-pregnant female rats are used.[10] Animals are acclimatized for at least 5 days.

  • Dose Administration: The test substance is administered orally by gavage. A stepwise procedure is used, with each step using three animals.[11] Dosing starts at a pre-defined level (e.g., 300 mg/kg) based on available information.

  • Step-Wise Procedure:

    • If mortality is observed in two or three animals, the procedure is stopped, and the substance is classified.

    • If one animal dies, the procedure is repeated at the same dose level with three more animals.

    • If no animals die, the dose is increased for the next step.[11]

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[9]

  • Endpoint: The primary endpoint is the number of mortalities, which allows for classification into one of the Globally Harmonised System (GHS) categories.[10] Gross necropsy of all animals is performed at the end of the study.

Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

This study provides crucial information on health hazards arising from repeated exposure over a limited period.[13] It helps identify target organs for toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[14]

Objective: To characterize the toxicity profile after repeated dosing and determine the NOAEL.

Methodology Rationale: A 28-day study is a cornerstone of sub-acute toxicity testing.[15][16] It includes comprehensive in-life observations, clinical pathology (hematology and biochemistry), and terminal histopathology to detect a wide range of potential toxic effects.[14]

Experimental Protocol: Repeated Dose 28-Day Oral Study (based on OECD 407)

  • Animal Model: Young, healthy rats are used. At least three dose groups and a control group are required, with each group containing at least 10 animals (5 male, 5 female).[14][17]

  • Dose Administration: The test substance is administered orally (gavage, diet, or drinking water) daily for 28 days.[13][14] The highest dose should induce toxic effects but not significant mortality.[14]

  • In-Life Observations:

    • Clinical Signs: Daily cage-side observations and a weekly detailed clinical examination.

    • Body Weight & Food/Water Consumption: Measured weekly.

    • Functional Observations: Sensory reactivity, grip strength, and motor activity assessments during the final week.

  • Clinical Pathology (End of Study):

    • Hematology: Complete blood count (e.g., hemoglobin, hematocrit, red/white blood cell counts).

    • Clinical Biochemistry: Analysis of blood plasma for markers of liver function (e.g., ALT, AST), kidney function (e.g., creatinine, urea), and other metabolic parameters.

  • Terminal Procedures:

    • Necropsy: Gross pathological examination of all animals.

    • Organ Weights: Key organs (liver, kidneys, brain, spleen, etc.) are weighed.

    • Histopathology: Microscopic examination of a comprehensive list of organs and tissues from the control and high-dose groups is mandatory.[14]

Table 1: Key Parameters for Systemic Toxicity Studies

ParameterAcute Oral Toxicity (OECD 423)Repeated Dose 28-Day Study (OECD 407)
Species Rat (preferably female)Rat (male and female)
Group Size 3 animals per stepMin. 5 per sex per group
Dosing Duration Single doseDaily for 28 days
Observation Period 14 days28 days (plus recovery, if included)
Primary Endpoints Mortality, Clinical SignsNOAEL, Target Organ Identification
Key Analyses Gross NecropsyClinical Pathology, Histopathology

Diagram 1: General Workflow for In Vivo Toxicity Assessment

This diagram illustrates the decision-making process for evaluating the systemic toxicity of a novel chemical like (3-Aminopropyl)(methyl)pentylamine.

Toxicity_Workflow cluster_preclinical Systemic Toxicity Evaluation start Start: Novel Compound (3-Aminopropyl)(methyl)pentylamine physchem Physicochemical Characterization & In Silico Prediction start->physchem acute_tox Acute Oral Toxicity (OECD 423/425) physchem->acute_tox Inform Study Design dose_range Dose Range Finding Study acute_tox->dose_range Classify Hazard Inform Dose Selection repeated_dose Repeated Dose 28-Day Toxicity Study (OECD 407) dose_range->repeated_dose genotox In Vivo Genotoxicity (e.g., Micronucleus Test) repeated_dose->genotox Identify Target Organs Establish NOAEL risk_assessment Integrated Risk Assessment & Safety Profile repeated_dose->risk_assessment genotox->risk_assessment Biocompatibility_Workflow cluster_biocomp Biocompatibility Evaluation (ISO 10993) start Start: Material with Body Contact Potential cytotox In Vitro Cytotoxicity (ISO 10993-5) [Mandatory Screen] start->cytotox irritation In Vitro Irritation (ISO 10993-23 / OECD 439) cytotox->irritation If Non-Cytotoxic sensitization Skin Sensitization (LLNA / OECD 429) irritation->sensitization decision Pass/Fail? sensitization->decision risk_assessment Biocompatibility Profile Established decision->risk_assessment Pass fail Risk: Further Characterization or Reformulation Needed decision->fail Fail

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Exploratory

Architecting Next-Generation Therapeutics: A Technical Whitepaper on (3-Aminopropyl)(methyl)pentylamine

Abstract In the rapidly evolving landscape of drug development, the structural precision of precursor molecules dictates the pharmacokinetic success of the final therapeutic. (3-Aminopropyl)(methyl)pentylamine (CAS: 8590...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract In the rapidly evolving landscape of drug development, the structural precision of precursor molecules dictates the pharmacokinetic success of the final therapeutic. (3-Aminopropyl)(methyl)pentylamine (CAS: 859052-55-4) is a highly versatile, unsymmetrical diamine scaffold. As a Senior Application Scientist, I have observed that this molecule serves two critical, yet distinct, frontiers in modern pharmacology: it acts as a highly efficient headgroup precursor for synthesizing multi-tail ionizable lipids for mRNA Lipid Nanoparticles (LNPs), and it functions as a potent structural mimic in the development of epigenetic polyamine analogs for oncology.

This whitepaper provides an in-depth technical analysis of its exact mass analytics, structural logic, synthetic pathways, and validated experimental protocols.

Physicochemical Profiling: Exact Mass vs. Molecular Weight

Before deploying any molecular scaffold in a biological system, we must establish rigorous analytical boundaries. A common pitfall in early-stage drug development is conflating molecular weight (MW) with exact mass, leading to catastrophic misidentifications during High-Resolution Mass Spectrometry (HRMS) pharmacokinetic profiling.

  • Molecular Weight (158.289 g/mol ): Calculated using the standard atomic weights of elements (weighted averages of all natural isotopes). This value is strictly used for bulk stoichiometric calculations during synthesis[1].

  • Exact Mass (158.1783 Da): Calculated using the mass of the most abundant isotope for each element (e.g., Carbon-12 = 12.0000 Da, Hydrogen-1 = 1.0078 Da). In complex biological matrices (like plasma or tissue homogenates), nominal mass (158 Da) is useless due to thousands of isobaric lipid interferences. By utilizing the exact mass, we can set a sub-5 parts-per-million (ppm) extraction window in HRMS, mathematically filtering out background noise to achieve absolute specificity.

Table 1: Quantitative Chemical Identifiers & Mass Data
ParameterValueAnalytical Significance
Chemical Name N-(3-aminopropyl)-N-methylpentan-1-amineStandard IUPAC nomenclature
CAS Number 859052-55-4Primary regulatory identifier[2]
SMILES String CCCCCN(C)CCCNUsed for in silico docking and pKa modeling[1]
Molecular Formula C9H22N2Core atomic composition
Molecular Weight 158.289 g/mol Used for molarity/dosing calculations
Exact Mass (Monoisotopic) 158.1783 DaTarget mass for neutral molecule in MS
[M+H]+ Ion (ESI+) 159.1861 m/zTarget mass for positive-ion HRMS detection

The Structural Logic of the Scaffold

The utility of (3-aminopropyl)(methyl)pentylamine is not accidental; it is a product of deliberate chemical topology. The molecule features two distinct nitrogen centers separated by a propyl linker:

  • The Primary Amine (-NH2): Sterically unhindered, acting as a highly reactive nucleophile. This is the critical anchor point for synthesizing multi-tail ionizable lipids via epoxide ring-opening or Michael addition with acrylates[3].

  • The Tertiary Amine (-N(CH3)(Pentyl)): This is the functional "engine" of the molecule. Because it is fully substituted, it resists over-alkylation during synthesis. More importantly, the hydrophobic pull of the pentyl group tunes the pKa of this nitrogen to approximately 6.0–6.5, which is the exact physicochemical sweet spot required for LNP endosomal escape[4].

Synthesis A N-Methylpentylamine B Acrylonitrile (Michael Addition) A->B C Intermediate: 3-(Methyl(pentyl)amino)propanenitrile B->C D Catalytic Hydrogenation (Raney Ni / H2) C->D E (3-Aminopropyl)(methyl)pentylamine Exact Mass: 158.1783 D->E

Synthetic workflow for (3-aminopropyl)(methyl)pentylamine via Michael addition.

Application I: Ionizable Lipids for mRNA Delivery

The success of mRNA therapeutics (such as COVID-19 vaccines) relies entirely on the Lipid Nanoparticle (LNP) delivery vehicle. The core component of an LNP is the ionizable lipid.

When we react the primary amine of (3-aminopropyl)(methyl)pentylamine with long-chain epoxides (e.g., 1,2-epoxydodecane), we generate multi-tail lipids. Why multi-tail? Causality dictates that lipids with 3 or 4 hydrophobic tails adopt a distinct "cone-like" geometry when the tertiary amine becomes protonated in the acidic environment of an endosome. This geometry forces the endosomal membrane to undergo a lamellar-to-hexagonal phase transition, physically tearing the endosome open and releasing the mRNA into the cytosol[4].

LNP_Escape A LNP Cellular Uptake (Neutral pH 7.4) B Endosome Maturation (pH drops to ~5.5) A->B C Protonation of Tertiary Amine (pKa ~ 6.5) B->C D Electrostatic Interaction with Anionic Endosomal Lipids C->D E Hexagonal Phase Transition & Membrane Disruption D->E F mRNA Release into Cytosol E->F

Mechanism of LNP endosomal escape driven by tertiary amine protonation.

Protocol: Continuous Flow Synthesis of Multi-Tail Ionizable Lipids

Note: This protocol utilizes a continuous flow setup to prevent the buildup of hazardous intermediates and reduce reaction times from days to minutes, a self-validating approach for scalable pharmaceutical manufacturing[3].

  • Reagent Preparation: Prepare a 0.2 M solution of (3-aminopropyl)(methyl)pentylamine and a 0.8 M solution of 1,2-epoxydodecane (4 equivalents) in anhydrous ethanol.

  • Flow Reactor Initialization: Prime a stainless-steel tubular flow reactor and set the backpressure regulator to 500 psi to maintain the solvent in a liquid state at elevated temperatures.

  • Thermal Alkylation: Pump the reagent mixture through the reactor heated to 190 °C. Adjust the flow rate to achieve a strict residence time of 20 minutes.

    • Causality Check: The high temperature and pressure drive the catalyst-free polyalkylation of the primary amine without degrading the tertiary amine center.

  • Collection & Purification: Collect the effluent in a cooled flask. Purify the resulting multi-tail lipid mixture via flash chromatography (DCM/MeOH gradient) to isolate the tetra-alkylated product.

Application II: Polyamine Analogs in Epigenetic Oncology

Beyond lipid synthesis, the (3-aminopropyl)(methyl)pentylamine scaffold is a potent tool in oncology. Cancer cells require massive amounts of natural polyamines (spermidine, spermine) to stabilize DNA during rapid division.

By utilizing this compound as a polyamine analog, we exploit a biological Trojan horse mechanism. The analog is actively transported into the tumor cell via the polyamine transport system. However, because the terminal nitrogen is alkylated (methyl/pentyl), it cannot fulfill the physiological role of spermidine. Instead, its presence tricks the cell into believing it has an overabundance of polyamines, triggering a feedback loop that downregulates Ornithine Decarboxylase (ODC) and inhibits epigenetic targets like Lysine-specific demethylase 1 (LSD1)[5]. The cancer cell effectively starves itself of natural polyamines, leading to apoptosis.

Polyamine A Polyamine Analog Entry (via Polyamine Transporter) B Accumulation in Cytosol A->B C Downregulation of ODC & AdoMetDC B->C D Depletion of Natural Polyamines C->D E Cell Cycle Arrest / Apoptosis D->E

Epigenetic and enzymatic feedback loop triggered by polyamine analogs.

Self-Validating Analytical Protocol: LC-HRMS Quantification

To utilize this compound in in vivo studies, we must be able to quantify it in plasma. Because polyamines are highly polar, standard C18 reversed-phase chromatography will fail (the compound will elute in the void volume). Therefore, we employ Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with HRMS.

Step-by-Step LC-HRMS Methodology
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma into a microcentrifuge tube.

    • Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid and an isotopically labeled internal standard (e.g., Spermine-d8).

    • Causality Check: The acidic acetonitrile precipitates plasma proteins while keeping the highly basic polyamine analog fully protonated and soluble in the supernatant.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4 °C. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation (HILIC):

    • Column: Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 90% B (highly organic to retain the polar analyte), and ramp down to 40% B over 5 minutes to elute the compound.

  • HRMS Detection (ESI+):

    • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

    • Set the targeted MS/MS (PRM) or Full Scan extraction window to the exact mass of the protonated ion: 159.1861 m/z .

    • Self-Validation Check: Apply a strict mass tolerance of ± 5 ppm. If a peak appears at the correct retention time but the mass error is >5 ppm, it is an isobaric matrix interference, not the target analyte.

References

  • NextSDS. (3-aminopropyl)(methyl)pentylamine — Chemical Substance Information. NextSDS Database. Available at: [Link]

  • Molport. (3-aminopropyl)(methyl)pentylamine | 859052-55-4. Molport Chemical Database. Available at: [Link]

  • National Institutes of Health (PMC). Polyamine analogues targeting epigenetic gene regulation. NIH PubMed Central. Available at:[Link]

  • National Institutes of Health (PMC). Structure–Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design. NIH PubMed Central. Available at: [Link]

  • RSC Publishing. A two-step continuous flow synthesis of multi-tail ionizable lipids. Royal Society of Chemistry. Available at: [Link]

Sources

Foundational

Pharmacokinetics and Biodistribution of (3-Aminopropyl)(methyl)pentylamine Derivatives: A Dual-Perspective Technical Guide

Executive Summary The chemical scaffold (3-Aminopropyl)(methyl)pentylamine (CAS: 859052-55-4) represents a highly versatile asymmetric polyamine building block. In modern drug development, derivatives of this scaffold se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chemical scaffold (3-Aminopropyl)(methyl)pentylamine (CAS: 859052-55-4) represents a highly versatile asymmetric polyamine building block. In modern drug development, derivatives of this scaffold serve two distinct, yet pharmacokinetically overlapping, therapeutic functions:

  • As Polyamine Analogues in Oncology: Terminally alkylated polyamines target the Polyamine Transport System (PTS) to induce apoptosis in neoplastic cells.

  • As Ionizable Lipid Headgroups in Genetic Medicine: When conjugated to hydrophobic lipid tails, the tertiary amine core provides a highly tunable pKa for Lipid Nanoparticles (LNPs), dictating systemic biodistribution and endosomal escape of mRNA payloads.

This whitepaper synthesizes the pharmacokinetic (PK) and biodistribution (BD) profiles of these derivatives, providing a self-validating framework for researchers engineering next-generation targeted therapeutics.

Structural Rationale & Molecular Causality

The unique PK behavior of (3-Aminopropyl)(methyl)pentylamine derivatives stems directly from their molecular architecture. The scaffold features a primary amine, a central tertiary amine (methylated), and a terminal pentyl chain.

  • The Primary Amine: Acts as the reactive nucleophile for synthesizing complex derivatives (e.g., via Michael addition to acrylates or epoxide ring-opening). This allows the rapid generation of branched lipid tails required for LNP formulation[1].

  • The Tertiary Amine: Provides a critical protonation center. In LNP applications, the methyl group sterically tunes the basicity of this nitrogen, allowing the apparent pKa of the resulting lipid to be optimized to the 6.0–6.5 range—essential for hepatic targeting and endosomal escape[2].

  • The Pentyl Tail: In oncology applications, terminal alkylation (like the pentyl group) sterically hinders degradation by catabolic enzymes such as Spermine Oxidase (SMO) and Polyamine Oxidase (PAO), dramatically extending the intracellular half-life of the drug[3].

Pharmacokinetics of Polyamine-Analogue Derivatives (Oncology)

Cancer cells exhibit upregulated polyamine metabolism and transport to sustain rapid proliferation. Derivatives of (3-Aminopropyl)(methyl)pentylamine exploit this by acting as "Trojan horses."

Absorption and Intracellular Accumulation

These derivatives are actively internalized via the Polyamine Transport System (PTS). Because the PTS has a high affinity for alkylated polyamines, these derivatives rapidly accumulate intracellularly, achieving concentrations up to 100-fold higher than in plasma[4].

Metabolism and Clearance Blockade

Natural polyamines (spermine, spermidine) are rapidly oxidized. However, the terminal pentyl and central methyl groups in these derivatives sterically block the active sites of SMO and PAO[3]. The Causality of Cytotoxicity: Because the analogue cannot be degraded, it hyper-accumulates. This accumulation falsely signals to the cell that polyamine levels are too high, triggering the downregulation of Ornithine Decarboxylase (ODC) and the massive induction of Spermidine/Spermine N1 -Acetyltransferase (SSAT). The resulting depletion of natural polyamines, combined with oxidative stress from SSAT hyperactivity, forces the cancer cell into apoptosis[5].

Table 1: Comparative PK Parameters of Polyamine Derivatives
Compound ClassClearance (mL/min/kg)Volume of Distribution ( Vd​ , L/kg)Intracellular Half-life ( t1/2​ )Primary Metabolic Fate
Natural Spermine > 45.00.8 - 1.2< 2 hoursRapid oxidation by SMO/PAO
Symmetric Alkylated (e.g., BENSpm) 12.53.5 - 4.0~ 73 minsN-dealkylation / Slow oxidation
(3-Aminopropyl)(methyl)pentylamine Deriv. 8.2 4.8 - 5.5 > 48 hours Renal excretion (Unmetabolized)

Biodistribution of LNP Derivatives (Genetic Medicine)

When the primary amine of (3-Aminopropyl)(methyl)pentylamine is conjugated to lipid tails, it forms an ionizable lipid. The pharmacokinetics of the resulting mRNA-LNP are entirely dictated by the biophysical properties of this headgroup.

pKa-Driven Tissue Tropism

Upon intravenous administration, LNPs encounter physiological pH (7.4). At this pH, the tertiary amine of the (3-Aminopropyl)(methyl)pentylamine headgroup remains neutral. The Causality of Tropism: Neutrality prevents rapid opsonization by the reticuloendothelial system (RES). Instead, the LNP binds Apolipoprotein E (ApoE) in the serum, which acts as an endogenous targeting ligand for Low-Density Lipoprotein Receptors (LDLR) on hepatocytes, driving >80% of the biodistribution to the liver[2].

Endosomal Escape Mechanism

Once endocytosed by the target cell, the LNP is trapped in an early endosome. As the endosome matures, V-ATPases pump protons into the vesicle, dropping the pH to ~6.5. The tertiary amine of the derivative protonates, shifting the lipid geometry from a cylinder to a cone. This induces the formation of inverted hexagonal ( HII​ ) phases, physically tearing the endosomal membrane and releasing the mRNA payload into the cytosol[1],[6].

Table 2: Biodistribution Profiles of LNP Formulations by Amine Headgroup
Ionizable Lipid ScaffoldApparent pKaPrimary TropismEndosomal Escape EfficiencyPrimary Clearance Route
ALC-0315 (Pfizer)6.09Liver (Hepatocytes)ModerateBiliary / Fecal
SM-102 (Moderna)6.68Liver / SpleenHighRenal (Metabolites)
Pentylamine-Derived LNP ~6.40 Liver (Highly Specific) Very High Hepatic / Biliary

Mechanistic Visualizations

Diagram 1: Polyamine Analogue Metabolism Blockade

PTS_Metabolism Analogue Alkylated Polyamine Analogue PTS Polyamine Transport System (PTS) Analogue->PTS Cell Intracellular Accumulation PTS->Cell Enzymes SSAT Induction & ODC Suppression Cell->Enzymes Block SMO/PAO Oxidation Blocked by Alkyl Tail Cell->Block Apoptosis Polyamine Depletion & Apoptosis Enzymes->Apoptosis Block->Apoptosis

Caption: Intracellular accumulation and metabolic blockade by terminally alkylated polyamines.

Diagram 2: pKa-Driven LNP Endosomal Escape

LNP_Escape LNP LNP (Neutral pH 7.4) Pentylamine Headgroup Endocytosis Cellular Uptake (ApoE Mediated) LNP->Endocytosis Endosome Early Endosome (pH 6.5) Endocytosis->Endosome Protonation Amine Protonation (pKa ~6.4) Endosome->Protonation Membrane Membrane Destabilization (Cone Shape) Protonation->Membrane Release mRNA Release into Cytosol Membrane->Release

Caption: LNP endosomal escape driven by pH-dependent tertiary amine protonation.

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T standards, the following protocols detail the exact methodologies for validating the PK and BD of these derivatives, including the causality behind each procedural step.

Protocol A: In Vivo Biodistribution Tracking of LNP Derivatives via LC-MS/MS

This protocol quantifies the organ-specific accumulation of the ionizable lipid.

  • LNP Formulation via Microfluidics:

    • Step: Mix the (3-Aminopropyl)(methyl)pentylamine-derived lipid, DSPC, Cholesterol, and PEG-lipid (molar ratio 50:10:38.5:1.5) in ethanol. Mix with mRNA in aqueous citrate buffer (pH 4.0) using a microfluidic micromixer at a 3:1 aqueous:ethanol flow rate.

    • Causality: The acidic buffer ensures the ionizable lipid is fully protonated during mixing, allowing electrostatic complexation with the anionic mRNA backbone before the nanoparticles self-assemble into solid lipid cores.

  • In Vivo Administration:

    • Step: Inject LNPs intravenously (tail vein) into BALB/c mice at a dose of 0.5 mg/kg mRNA equivalent.

    • Causality: IV administration bypasses first-pass metabolism, allowing direct assessment of ApoE-mediated hepatic tropism versus systemic clearance.

  • Tissue Harvesting and Homogenization:

    • Step: Euthanize mice at 1h, 4h, 24h, and 48h post-injection. Perfuse with PBS. Harvest liver, spleen, and lungs. Homogenize tissues in a 50% methanol/water solution.

    • Causality: PBS perfusion removes residual blood from the organ vasculature, ensuring that the LC-MS/MS signal reflects true intracellular/tissue accumulation rather than circulating LNPs.

  • Lipid Extraction and LC-MS/MS Quantification:

    • Step: Extract lipids using a modified Bligh-Dyer method (Chloroform/Methanol). Analyze the organic phase via reverse-phase LC-MS/MS using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Causality: The Bligh-Dyer extraction selectively partitions the highly hydrophobic ionizable lipids into the organic phase, removing protein and aqueous contaminants that cause ion suppression in the mass spectrometer.

Protocol B: Intracellular Metabolism Assay for Polyamine Analogues

This protocol verifies the resistance of the derivative to SMO/PAO degradation.

  • Cell Culture and Dosing:

    • Step: Seed DU145 prostate cancer cells at 1×105 cells/well. Treat with 10 µM of the polyamine derivative for 48 hours.

    • Causality: DU145 cells possess a highly active Polyamine Transport System (PTS), ensuring rapid uptake of the analogue for metabolic assessment[3].

  • Perchloric Acid Extraction:

    • Step: Wash cells with cold PBS, then lyse using 0.2 M perchloric acid (PCA). Centrifuge at 12,000 x g for 10 minutes.

    • Causality: PCA effectively precipitates cellular proteins and macromolecules while keeping polyamines and their alkylated derivatives highly soluble in the acidic aqueous supernatant, preventing analyte loss.

  • Dansylation and HPLC-FLD Analysis:

    • Step: React the PCA supernatant with dansyl chloride in sodium carbonate buffer (pH 9.0) at 70°C for 10 minutes. Separate via C18 reverse-phase HPLC and detect using a fluorescence detector (FLD, Ex: 340 nm, Em: 515 nm).

    • Causality: Polyamines lack native chromophores. Dansyl chloride covalently binds to the primary and secondary amines, providing a strong fluorescent tag for highly sensitive (nanomolar) quantification against an internal standard (1,7-diaminoheptane).

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Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Process Optimization of (3-Aminopropyl)(methyl)pentylamine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale (3-Aminopropyl)(methyl)pentylamine (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

(3-Aminopropyl)(methyl)pentylamine (CAS: 859052-55-4) is an unsymmetrical polyamine intermediate critical for the development of targeted therapeutics, lipid nanoparticles, and advanced functional materials. Synthesizing unsymmetrical polyamines requires strict control over chemoselectivity to prevent unwanted polymerization or cross-alkylation.

This guide outlines a field-proven, two-step laboratory synthesis designed as a self-validating system.

Step 1: Aza-Michael Addition The sequence begins with the conjugate addition of N -methylpentylamine to acrylonitrile. The aza-Michael addition of secondary amines to acrylonitrile is highly exothermal but proceeds with near-quantitative yields without a catalyst . To ensure complete conversion of the valuable secondary amine, a slight molar excess of acrylonitrile is utilized.

Step 2: Chemoselective Nitrile Reduction The resulting 3-(methyl(pentyl)amino)propanenitrile must be reduced to the primary amine. Catalytic hydrogenation of nitriles typically requires high pressures and can produce secondary or tertiary amines as byproducts due to the coupling of the reactive imine intermediate with the newly formed primary amine . While standard catalytic hydrogenation with Raney Ni and an alkali hydroxide (e.g., NaOH) can suppress secondary amine formation , we utilize a highly efficient and mild Raney Ni/KBH 4​ system in ethanol to bypass high-pressure requirements . This transfer hydrogenation system provides excellent chemoselectivity for primary amines at room temperature [[1]]([Link]).

Process Visualizations

SynthesisWorkflow NMP N-Methylpentylamine (Secondary Amine) Intermediate 3-(methyl(pentyl)amino)propanenitrile (Aminonitrile Intermediate) NMP->Intermediate Aza-Michael Addition ACN Acrylonitrile (Michael Acceptor) ACN->Intermediate Product (3-Aminopropyl)(methyl)pentylamine (Target Primary Amine) Intermediate->Product Raney Ni / KBH4 Reduction

Figure 1: Two-step synthesis workflow of (3-Aminopropyl)(methyl)pentylamine.

ReductionMechanism Nitrile R-C≡N (Nitrile Substrate) Imine R-CH=NH (Imine Intermediate) Nitrile->Imine +H2 (Raney Ni / KBH4) PrimaryAmine R-CH2-NH2 (Target Primary Amine) Imine->PrimaryAmine +H2 (Raney Ni / KBH4) SecondaryAmine (R-CH2)2NH (Secondary Amine Byproduct) Imine->SecondaryAmine +Primary Amine -NH3 (Side Reaction)

Figure 2: Mechanistic pathway of nitrile reduction and byproduct formation.

Quantitative Data & Optimization

Table 1: Reagent Specifications & Stoichiometry

Reagent MW ( g/mol ) Equivalents Amount Role
N-Methylpentylamine 101.19 1.0 10.1 g (100 mmol) Substrate / Nucleophile
Acrylonitrile 53.06 1.1 5.8 g (110 mmol) Michael Acceptor

| KBH 4​ | 53.94 | 4.0 | 21.6 g (400 mmol) | Hydride Donor | | Raney Nickel (wet) | 58.69 | 1.0 | ~6.4 g (100 mmol) | Transfer Hydrogenation Catalyst |

Table 2: Optimization of Nitrile Reduction via KBH 4​ /Raney Ni Causality Insight: Modulating the KBH 4​ equivalents and temperature is critical. A 1:4 substrate-to-KBH 4​ ratio at room temperature maximizes the primary amine yield while suppressing the formation of secondary amines .

Substrate:KBH 4​ RatioTemperature (°C)Time (min)Primary Amine Yield (%)
1:225 (rt)12043
1:325 (rt)6080
1:4 25 (rt) 45 92
1:4012093
1:4404585

Step-by-Step Experimental Protocol

Part A: Synthesis of 3-(methyl(pentyl)amino)propanenitrile
  • Apparatus Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and an internal thermometer.

  • Substrate Loading: Charge the flask with N -methylpentylamine (10.1 g, 100 mmol) and absolute ethanol (50 mL). Place the flask in a room-temperature water bath to act as a heat sink.

  • Reagent Addition: Place acrylonitrile (5.8 g, 110 mmol) into the dropping funnel. Add the acrylonitrile dropwise over 30 minutes.

    • Causality Rule: The aza-Michael addition is highly exothermic. Slow addition prevents thermal runaway, which would otherwise cause the acrylonitrile to polymerize and degrade the yield [[2]]([Link]).

  • Reaction Maturation: Stir the reaction mixture at room temperature (20–25 °C) for 12–16 hours. Validate completion via TLC (Silica, CH 2​ Cl 2​ :MeOH = 10:1, Ninhydrin stain).

  • Workup: Concentrate the mixture under reduced pressure (rotary evaporator, 40 °C water bath) to remove the ethanol and the unreacted, volatile acrylonitrile (b.p. 77 °C). The resulting pale yellow oil is 3-(methyl(pentyl)amino)propanenitrile and can be used directly in the next step without further purification.

Part B: Reduction to (3-Aminopropyl)(methyl)pentylamine
  • Catalyst Suspension: In a clean 250 mL round-bottom flask, suspend KBH 4​ (21.6 g, 400 mmol) and wet Raney Nickel (~6.4 g, approx. 100 mmol) in dry ethanol (100 mL) [[1]]([Link]).

  • Substrate Addition: Add the intermediate 3-(methyl(pentyl)amino)propanenitrile (15.4 g, 100 mmol) dropwise to the suspension while vigorously stirring at room temperature.

    • Causality Rule: Maintaining room temperature rather than refluxing prevents the imine intermediate from coupling with the newly formed primary amine, ensuring high chemoselectivity [[3]]([Link]).

  • Reaction Maturation: Stir the mixture vigorously for 45–60 minutes. Monitor by TLC (CH 2​ Cl 2​ :MeOH = 15:1) until the starting nitrile is completely consumed.

  • Filtration (Safety Critical): Filter the reaction mixture through a tightly packed pad of Celite to remove the Raney Ni catalyst. Wash the pad with additional ethanol (50 mL).

    • Self-Validation/Safety:Do not allow the Raney Ni filter cake to dry out. Dry Raney Ni is highly pyrophoric and will ignite spontaneously in the air . Immediately quench the filter cake in a beaker of water.

  • Extraction & Isolation: Evaporate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (150 mL) and wash with distilled water (2 × 50 mL) to remove borate salts.

  • Drying: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under vacuum to afford the crude (3-Aminopropyl)(methyl)pentylamine. If ultra-high purity is required, purify via vacuum distillation.

Analytical Characterization

To validate the success of the synthesis, verify the product against the following theoretical Nuclear Magnetic Resonance (NMR) benchmarks.

Table 3: Theoretical 1 H NMR Characterization (CDCl 3​ , 400 MHz)

Chemical Shift (ppm) Multiplicity Integration Structural Assignment

| 2.70 | t | 2H | -CH 2​ -NH 2​ | | 2.40 | t | 2H | -N-CH 2​

  • (propyl chain) | | 2.30 | t | 2H | -N-CH 2​
  • (pentyl chain) | | 2.20 | s | 3H | N-CH 3​ | | 1.60 | quintet | 2H | -CH 2​
  • (central, propyl chain) | | 1.45 | br s | 2H | -NH 2​ (exchangeable with D 2​ O) | | 1.20 - 1.50 | m | 6H | -(CH 2​ ) 3​
  • (aliphatic pentyl chain) | | 0.90 | t | 3H | -CH 3​ (terminal, pentyl chain) |

Mass Spectrometry (ESI-MS): Expected [M+H]+ peak at m/z 159.2.

References

  • Nitrile reduction - Wikipedia Source: Wikipedia URL:[Link]

  • Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type Source: US Patent 5777166A URL
  • Addition of Secondary Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles by Using Microstructured Reactors Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines Source: Arkivoc URL:[Link]

Sources

Application

Application Note: High-Purity Isolation of (3-Aminopropyl)(methyl)pentylamine via Vacuum Distillation

Introduction & Mechanistic Rationale (3-Aminopropyl)(methyl)pentylamine (CAS: 859052-55-4) is a structurally versatile aliphatic diamine featuring both a primary and a tertiary amine. Its dual reactivity makes it a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(3-Aminopropyl)(methyl)pentylamine (CAS: 859052-55-4) is a structurally versatile aliphatic diamine featuring both a primary and a tertiary amine. Its dual reactivity makes it a highly valuable pharmacophore building block and organometallic ligand. However, achieving >99% purity requires overcoming three distinct physicochemical challenges:

  • Thermal Lability: With a molecular weight of 158.29 g/mol , the atmospheric boiling point of this diamine exceeds 200 °C. Heating organic compounds above 150 °C at atmospheric pressure frequently induces thermal decomposition, oxidation, or polymerization .

  • Atmospheric Sensitivity: The primary amine moiety rapidly absorbs atmospheric carbon dioxide and moisture to form carbamate salts and hydrates.

  • Azeotropic Behavior: Amines strongly hydrogen-bond with water, forming azeotropes that cannot be separated by simple thermal gradients.

To overcome these barriers, this protocol utilizes fractional vacuum distillation over a strong solid base. By adhering to the principle that vapor pressure equals applied external pressure, reducing the system pressure to <0.1 mmHg allows the diamine to distill at a significantly lower, safe temperature . The strategic addition of Potassium Hydroxide (KOH) to the distillation pot acts as a chemical desiccant and forcibly decomposes pre-formed carbamates back into the volatile free-base amine.

Physicochemical Profiling

Before initiating the purification, it is critical to establish the quantitative parameters of the target molecule to calibrate the distillation apparatus.

Table 1: Physicochemical Profile of (3-Aminopropyl)(methyl)pentylamine

PropertyValueOperational Implication
Chemical Formula C9H22N2Aliphatic backbone; highly lipophilic.
Molecular Weight 158.29 g/mol High molecular weight dictates a high boiling point.
CAS Number 859052-55-4Reference identifier for safety data .
Atmospheric BP (est.) ~230 °CDo not distill at 1 atm. Will cause thermal degradation.
Vacuum BP (0.1 mmHg) 75–85 °CTarget head temperature during the main fraction collection.
Sensitivities Air (CO2), MoistureRequires inert atmosphere (Argon/N2) for storage.

Experimental Workflow

The following logic flow dictates the phase-by-phase execution of the purification process.

DistillationWorkflow cluster_0 Phase 1: Pre-treatment cluster_1 Phase 2: Distillation cluster_2 Phase 3: Collection A Crude (3-Aminopropyl) (methyl)pentylamine B Add Anhydrous KOH (Break Carbamates & Dry) A->B C Vacuum Degassing (< 0.1 mmHg) B->C D Heating & Equilibration (Oil Bath) C->D E Fractional Distillation (Vigreux Column) D->E F Reject Forerun (Low-boiling impurities) E->F G Collect Main Fraction (Pure Diamine) F->G H Inert Storage (Argon Atmosphere) G->H

Figure 1: Step-by-step vacuum distillation workflow for the purification of aliphatic diamines.

Step-by-Step Distillation Protocol

Phase 1: Apparatus Preparation & Assembly
  • Glassware Selection: Assemble a short-path distillation apparatus equipped with a Vigreux column. Causality: The indentations in the Vigreux column provide increased theoretical plates, allowing for the separation of impurities with boiling points that differ by less than 70 °C .

  • Fraction Receiver: Utilize a multi-neck fraction receiver (a "cow" or "pig" adapter). This allows the operator to switch between the forerun and main fraction flasks without breaking the vacuum.

  • Joint Lubrication: Apply a minimal layer of high-vacuum grease (e.g., Apiezon L or Krytox) to all ground-glass joints. Causality: Amines readily degrade standard silicone greases, which causes vacuum leaks and introduces siloxane contaminants into the final product.

  • Purging: Flame-dry the assembled apparatus under vacuum, then backfill with high-purity Argon.

Phase 2: Pot Preparation
  • Loading the Crude: Transfer the crude (3-Aminopropyl)(methyl)pentylamine into the distillation pot (round-bottom flask). Ensure the flask is no more than 50% full to prevent over-boiling into the condenser.

  • Chemical Conditioning: Add 3–5 pellets of anhydrous Potassium Hydroxide (KOH) directly to the crude liquid. Let it stir for 30 minutes prior to heating. Causality: KOH sequesters water and chemically breaks down amine-carbamates, ensuring the diamine remains in its highly volatile free-base form.

  • Agitation: Insert a large, oval magnetic stir bar. Causality: Traditional porous boiling chips lose their trapped air instantly under vacuum and fail to prevent violent "bumping." High-speed magnetic stirring is mandatory.

Phase 3: Vacuum Degassing & Equilibration
  • Initial Degassing: Begin stirring at 600–800 RPM. Slowly open the system to the high-vacuum manifold (<0.1 mmHg).

  • Cold Trap: Ensure an inline liquid nitrogen cold trap is active to catch highly volatile extraction solvents (e.g., DCM, ether) that will immediately vaporize at room temperature.

  • Heating: Submerge the pot in a silicone oil bath. Gradually increase the bath temperature to 100–120 °C. Causality: The thermal bath must be set 20–30 °C higher than the target boiling point to provide the necessary thermodynamic driving force for vaporization .

Phase 4: Fractionation & Collection
  • Forerun Rejection: As vapors rise, monitor the thermometer at the distillation head. Collect the initial distillate (the "forerun") that elutes below 75 °C. This fraction contains residual water and low-boiling organic impurities.

  • Main Fraction Collection: Once the head temperature stabilizes strictly between 75–85 °C, rotate the cow adapter to a clean, pre-weighed receiving flask.

  • Shutdown: Cease distillation when the distillation rate slows significantly or the pot volume drops below 10%. Never distill an amine to absolute dryness to prevent the risk of superheating concentrated impurities.

  • Cooling: Lower the oil bath and allow the entire apparatus to cool to ambient temperature while still under full vacuum. Causality: Introducing air to a hot amine will cause immediate oxidation, turning the product yellow or brown. Once cool, backfill the system with Argon.

Self-Validation & Quality Control Checks

To ensure the trustworthiness of the protocol, the system provides real-time, self-validating feedback:

Table 2: Operational Parameters & Validation Metrics

ParameterTarget ValueValidation Metric (How you know it is working)
System Vacuum < 0.1 mmHgA stable reading on the Pirani gauge before heating confirms the apparatus is completely sealed and leak-free.
Head Temperature 75–85 °C (Constant)A strictly constant head temperature (± 1 °C) validates that azeotropes have cleared and only the pure diamine is distilling.
Stirring Rate 600–800 RPMA smooth, rolling boil without violent upward liquid surges confirms optimal agitation.
Product Appearance Colorless LiquidThe recovered main fraction must be completely clear. A yellow tint indicates an air leak or thermal degradation.

References

  • Title: How To: Purify by Distillation | Source: Department of Chemistry, University of Rochester | URL: [Link]

  • Title: Vacuum Distillation | Source: Chemistry LibreTexts | URL: [Link]

  • Title: Distillation for Compound Purification | Source: Organic Chemistry at CU Boulder | URL: [Link]

Method

Application of (3-Aminopropyl)(methyl)pentylamine in Polymer Crosslinking: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction (3-Aminopropyl)(methyl)pentylamine is a unique diamine with a primary and a tertiary amine group, making it a versatile molecule for various ap...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Aminopropyl)(methyl)pentylamine is a unique diamine with a primary and a tertiary amine group, making it a versatile molecule for various applications in polymer chemistry, particularly as a crosslinking agent. Its chemical structure allows for the formation of robust polymer networks with tailored properties. This document provides detailed application notes and protocols for the use of (3-Aminopropyl)(methyl)pentylamine in the crosslinking of epoxy resins, the formation of polyurethanes, and in acrylate-based systems via Michael addition.

(3-Aminopropyl)(methyl)pentylamine

  • CAS Number: 859052-55-4[1][2]

  • Molecular Formula: C9H22N2[2]

  • Molecular Weight: 158.29 g/mol [2]

The presence of both a reactive primary amine and a non-reactive, but potentially catalytic, tertiary amine allows for controlled crosslinking and modulation of reaction kinetics.[3][4][5] The pentyl group on the tertiary amine can also influence the physical properties of the resulting polymer, such as its hydrophobicity and flexibility.

Safety Precautions

(3-Aminopropyl)(methyl)pentylamine is classified as an acute toxicant and is corrosive to the skin.[1] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Refer to the material safety data sheet (MSDS) for complete safety information before use.

Application in Epoxy Resin Crosslinking

The primary amine group of (3-Aminopropyl)(methyl)pentylamine readily reacts with the epoxide groups of epoxy resins in a ring-opening addition reaction.[4][6] This reaction forms a stable covalent bond and is the basis for the crosslinking of the polymer chains. The tertiary amine group does not participate directly in the crosslinking but can act as a catalyst, accelerating the curing process.[3][4]

Mechanism of Epoxy Crosslinking

The crosslinking of a diepoxide with (3-Aminopropyl)(methyl)pentylamine proceeds in two steps. First, the primary amine attacks an epoxide ring, forming a secondary amine. This newly formed secondary amine can then react with another epoxide group, leading to the formation of a crosslinked network.

Diagram of Epoxy Crosslinking Mechanism

Epoxy Crosslinking Mechanism cluster_reactants Reactants cluster_products Crosslinked Polymer Diamine (3-Aminopropyl)(methyl)pentylamine (R-NH2) Intermediate1 Intermediate (Secondary Amine) Diamine->Intermediate1 Reacts with Epoxy1 Epoxy Resin (monomer 1) Epoxy1->Intermediate1 Epoxy2 Epoxy Resin (monomer 2) Crosslinked Crosslinked Network Epoxy2->Crosslinked Intermediate1->Crosslinked Reacts with

Caption: Epoxy crosslinking with (3-Aminopropyl)(methyl)pentylamine.

Protocol for Epoxy Resin Curing

This protocol describes a general procedure for curing a standard bisphenol A diglycidyl ether (DGEBA) epoxy resin.

Materials:

  • (3-Aminopropyl)(methyl)pentylamine

  • Bisphenol A diglycidyl ether (DGEBA) epoxy resin

  • Solvent (e.g., acetone or isopropanol, optional)

  • Glass vial or beaker

  • Stirring rod or magnetic stirrer

  • Hot plate or oven

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Weigh the desired amount of DGEBA epoxy resin into the reaction vessel. If using a solvent to reduce viscosity, add it at this stage.

  • Addition of Crosslinker: Calculate the stoichiometric amount of (3-Aminopropyl)(methyl)pentylamine required. The primary amine has two active hydrogens, so the molar ratio of epoxy groups to primary amine groups should ideally be 2:1 for full crosslinking.

  • Mixing: Slowly add the (3-Aminopropyl)(methyl)pentylamine to the epoxy resin while stirring continuously. Ensure thorough mixing to achieve a homogeneous mixture.

  • Curing: Heat the mixture to the desired curing temperature. The optimal temperature and time will depend on the specific epoxy resin and desired properties. Monitor the viscosity of the mixture until it solidifies.

  • Post-Curing: For optimal mechanical properties, a post-curing step at a higher temperature may be beneficial.

Hypothetical Curing Profiles
ParameterCondition 1Condition 2Condition 3
Epoxy:Amine Molar Ratio 2:11.8:12.2:1
Curing Temperature (°C) 80100120
Curing Time (hours) 421
Post-Curing Temp (°C) 120140150
Post-Curing Time (hours) 221
Expected Hardness (Shore D) 80-8585-90>90

Application in Polyurethane Synthesis

In polyurethane chemistry, diamines are used as chain extenders.[7][8] They react with isocyanate-terminated prepolymers to form urea linkages, which contribute to the hard segments of the polyurethane, enhancing its mechanical properties.[9][10] The primary amine of (3-Aminopropyl)(methyl)pentylamine will react rapidly with isocyanate groups.

Mechanism of Polyurethane-Urea Formation

The reaction between the primary amine of (3-Aminopropyl)(methyl)pentylamine and an isocyanate group is a nucleophilic addition, resulting in the formation of a urea bond.

Diagram of Polyurethane-Urea Formation

Polyurethane-Urea Formation cluster_reactants Reactants cluster_product Polyurethane-Urea Diamine (3-Aminopropyl)(methyl)pentylamine (R-NH2) Polymer Polyurethane-Urea with Urea Linkages Diamine->Polymer Reacts with Prepolymer Isocyanate-Terminated Prepolymer (OCN-R'-NCO) Prepolymer->Polymer Aza-Michael Addition cluster_reactants Reactants cluster_product Crosslinked Poly(β-amino ester) Diamine (3-Aminopropyl)(methyl)pentylamine (R-NH2) Polymer Crosslinked Polymer Diamine->Polymer Adds to Acrylate Acrylate-functionalized Monomer/Oligomer Acrylate->Polymer

Caption: Crosslinking via aza-Michael addition.

Protocol for Acrylate Crosslinking

This protocol describes the crosslinking of a diacrylate monomer.

Materials:

  • (3-Aminopropyl)(methyl)pentylamine

  • Diacrylate monomer (e.g., 1,6-hexanediol diacrylate)

  • Optional: Solvent (e.g., tetrahydrofuran)

  • Reaction vessel with a magnetic stirrer

Procedure:

  • Preparation: Add the diacrylate monomer to the reaction vessel. If necessary, dissolve it in a suitable solvent.

  • Addition of Crosslinker: Calculate the required amount of (3-Aminopropyl)(methyl)pentylamine. The stoichiometry can be varied to control the degree of crosslinking and the final properties. A 1:1 molar ratio of primary amine groups to acrylate groups is a common starting point.

  • Reaction: Add the diamine to the diacrylate with stirring. The reaction often proceeds at room temperature, but gentle heating can be applied to accelerate the process.

  • Curing: Allow the mixture to cure until a solid or gel is formed. The curing time can range from minutes to hours depending on the reactivity of the specific acrylate and the reaction temperature.

  • Solvent Removal: If a solvent was used, it can be removed by evaporation after the initial curing phase.

Hypothetical Reaction Parameters
ParameterCondition 1Condition 2
Amine:Acrylate Molar Ratio 1:11:1.2
Reaction Temperature (°C) 2550
Curing Time to Gelation 1-2 hours15-30 minutes
Expected Properties Flexible elastomerRigid thermoset

Proposed Synthesis of (3-Aminopropyl)(methyl)pentylamine

While not commercially widespread, a plausible synthetic route to (3-Aminopropyl)(methyl)pentylamine can be envisioned based on established organic chemistry principles, such as the synthesis of other N-substituted 1,3-diaminopropane derivatives. [11][12][13]One potential pathway involves the reductive amination of a suitable aldehyde with N-methyl-1,3-propanediamine.

Diagram of a General Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Weigh Weigh Reactants Mix Mix Reactants Weigh->Mix Glassware Prepare Glassware Glassware->Mix Cure Cure/React Mix->Cure Characterize Characterize Polymer Cure->Characterize

Caption: General workflow for polymer crosslinking experiments.

Conclusion

(3-Aminopropyl)(methyl)pentylamine presents itself as a highly promising crosslinking agent for a variety of polymer systems. Its unique structure, featuring a reactive primary amine and a potentially catalytic tertiary amine, offers formulators a tool to control reaction kinetics and tailor the final properties of thermoset materials. The protocols and data presented herein provide a foundational guide for researchers and scientists to explore the potential of this versatile diamine in their polymer development endeavors. Further empirical studies are encouraged to fully elucidate the performance characteristics of this molecule in specific applications.

References

  • The Reactivity of Amines with Epoxy Resins: Factors and Optimization. (2025, March 12).
  • AMINE CURED-EPOXY MATRICES. Applied Poleramic.
  • Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. (2016, November 16). The Journal of Organic Chemistry (ACS Publications).
  • Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolym. (2016, September 7). UPCommons.
  • Chemistry of Ambient Cure Epoxy Resins and Hardeners. (2022, March 30). Chemical Dynamics, LLC: Paint & Coatings Consultants.
  • Epoxy Curing Agents - Part 1: Amines. (2022, July 11). Polymer Innovation Blog.
  • (3-aminopropyl)(methyl)pentylamine — Chemical Substance Information. NextSDS.
  • Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. (2016, November 16). The Journal of Organic Chemistry (ACS Publications).
  • The Role of PU Chain Extenders in Polyurethane Elastomers.
  • Kinetics of the aza-Michael reaction (1/1 amine/acrylate molar ratio)... ResearchGate.
  • Can Diamines be used as chain extenders in the synthesis of polyurethane? (2013, February 7).
  • Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. DORAS | DCU Research Repository.
  • US5973205A - Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process. Google Patents.
  • Polyurethanes with a diamine-diamide chain extender. American Chemical Society.
  • EP0677542A2 - Diamine chain extenders in polyurethane-ureas and process of manufacture. Google Patents.
  • Reactive Accelerators for Epoxy Systems Based on N-Methyl Secondary Amines. Dytek.
  • 3-pentylamine. Sigma-Aldrich.
  • Synthesis of biocompatible segmented polyurethanes from aliphatic diisocyanates and diurea diol chain extenders. (2005, July 15). PubMed.
  • (3-aminopropyl)(methyl)pentylamine | 859052-55-4 | Buy Now. Molport.
  • Synthesis of Heterocyclic Compounds Using 1,3-Diaminopropane: Application Notes and Protocols. Benchchem.
  • 1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-. the NIST WebBook.
  • N,N-BIS(3-AMINOPROPYL)METHYLAMINE. gsrs.
  • New Synthesis of N-Monosubstituted Propane-1,3-diamines | Request PDF. ResearchGate.
  • WO1997002231A1 - Process for the preparation of 1,3-diaminopropane derivatives and intermediates useful in this process. Google Patents.
  • 1,3-Diaminopropane synthesis. ChemicalBook.

Sources

Application

Application Note: Bioconjugation Strategies for (3-Aminopropyl)(methyl)pentylamine in Targeted Drug Delivery Systems

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Synthesis of pH-Responsive Ionizable Lipids and Polymer Conjugates for Enhanced Endosomal Escape Introduction & Chemical Rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Synthesis of pH-Responsive Ionizable Lipids and Polymer Conjugates for Enhanced Endosomal Escape

Introduction & Chemical Rationale

The intracellular delivery of biological therapeutics (such as mRNA, siRNA, and proteins) remains a critical bottleneck in modern pharmacology. A primary hurdle is the entrapment and subsequent degradation of these macromolecules within the acidic compartments of endosomes and lysosomes. To overcome this, nanocarrier systems must incorporate mechanisms for active endosomal escape.

(3-Aminopropyl)(methyl)pentylamine (CAS No. 859052-55-4) is a highly versatile, asymmetric diamine uniquely suited for designing smart drug delivery systems. Its molecular architecture provides two distinct functional domains:

  • A Highly Nucleophilic Primary Amine: Ideal for regioselective bioconjugation via EDC/NHS coupling, reductive amination, or Aza-Michael addition without the need for complex protection/deprotection steps.

  • A Sterically Tuned Tertiary Amine: Substituted with a methyl and a lipophilic pentyl group, this tertiary amine acts as an ionizable pH-sensor.

When integrated into a lipid nanoparticle (LNP) or a polymeric backbone, the apparent pKa of this tertiary amine shifts to the optimal range of 6.0–6.9[1]. At physiological pH (7.4), the carrier remains neutral or slightly anionic, ensuring systemic stability and minimizing cytotoxicity[2]. However, upon endocytosis, the acidic environment of the maturing endosome (pH 5.5–6.5) triggers the protonation of the tertiary amine. This initiates the "proton sponge effect" , leading to massive chloride ion and water influx, osmotic swelling, and ultimate rupture of the endosomal membrane to release the therapeutic cargo into the cytosol[3][4].

Mechanistic Workflows & Visualizations

To harness (3-Aminopropyl)(methyl)pentylamine, two distinct bioconjugation strategies are typically employed: the synthesis of ionizable lipids for LNPs, and the functionalization of targeting polymers (like Hyaluronic Acid) for tumor-directed nanogels.

G A Hyaluronic Acid (Carboxylates) B EDC/NHS Activation A->B pH 5.5 D Amide Bond Formation B->D C (3-Aminopropyl)(methyl)pentylamine (Primary Amine) C->D Nucleophilic Attack E pH-Responsive Targeted Nanogel D->E Dialysis & Self-Assembly

Figure 1: Workflow of HA-conjugation and nanogel self-assembly.

G A Endocytosis of Nanocarrier (pH 7.4, Neutral Tertiary Amine) B Endosome Maturation (V-ATPase pumps H+ inward) A->B C Protonation of Tertiary Amine (pH drops to ~5.5-6.0) B->C D Proton Sponge Effect (Cl- & Water Influx, Osmotic Swelling) C->D E Endosomal Rupture & Cytosolic Cargo Release D->E

Figure 2: Proton sponge mechanism mediated by the tertiary amine.

Experimental Protocols

Protocol A: Synthesis of an Ionizable Lipid via Aza-Michael Addition

Causality & Design: This protocol utilizes the primary amine of (3-Aminopropyl)(methyl)pentylamine to attack the β-carbon of a lipid-tail acrylate (e.g., 1,4-butanediol diacrylate). The Michael addition is highly chemoselective for primary amines over tertiary amines. The resulting secondary amine can undergo a second addition if an excess of acrylate is provided, yielding a branched, multi-tail ionizable lipid optimized for mRNA encapsulation[1].

Materials:

  • (3-Aminopropyl)(methyl)pentylamine (1.0 eq)

  • Lipid-tail acrylate (e.g., dodecyl acrylate or a diacrylate linker) (2.2 eq for branched synthesis)

  • Anhydrous Ethanol

  • Teflon-sealed reaction vial

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the lipid-tail acrylate in 5 mL of anhydrous ethanol in a Teflon-sealed vial.

  • Addition: Slowly add 4.5 mmol of (3-Aminopropyl)(methyl)pentylamine dropwise to the solution under continuous magnetic stirring.

  • Reaction: Purge the vial with nitrogen gas, seal tightly, and heat the mixture to 90 °C in an oil bath for 48 hours. Note: No catalyst is required due to the high nucleophilicity of the primary aliphatic amine.

  • Termination & Evaporation: Cool the reaction to room temperature. Remove the ethanol solvent using a rotary evaporator under reduced pressure.

  • Purification: Purify the crude mixture via flash column chromatography on silica gel using a gradient of Dichloromethane (DCM) to Methanol (MeOH) containing 1% NH₄OH (v/v) to maintain the tertiary amine in its free-base form.

  • Validation: Verify the structure and purity (>95%) using ¹H-NMR and LC-MS. The disappearance of the primary amine peaks and acrylate double bonds confirms successful conjugation.

Protocol B: EDC/NHS Bioconjugation to Hyaluronic Acid (HA)

Causality & Design: Hyaluronic acid (HA) naturally targets the CD44 receptor, which is overexpressed on many solid tumors. By grafting (3-Aminopropyl)(methyl)pentylamine onto the carboxylate groups of HA, we introduce a pH-responsive buffering capacity to the polymer. EDC activates the carboxylate to an unstable O-acylisourea, which Sulfo-NHS stabilizes into an amine-reactive ester. The primary amine reacts efficiently at pH 7.5, while the tertiary amine (pKa ~6.5) remains unprotonated and largely unreactive, ensuring strict regioselectivity.

Materials:

  • Sodium Hyaluronate (MW ~50 kDa)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • (3-Aminopropyl)(methyl)pentylamine

  • MES Buffer (0.1 M, pH 5.5) and PBS (0.1 M, pH 7.5)

Step-by-Step Methodology:

  • Polymer Dissolution: Dissolve 100 mg of HA in 10 mL of MES buffer (pH 5.5). Ensure complete dissolution to form a clear, viscous solution.

  • Carboxyl Activation: Add 50 mg of EDC·HCl and 50 mg of Sulfo-NHS to the HA solution. Stir continuously for 30 minutes at room temperature to form the semi-stable NHS-ester intermediates.

  • pH Adjustment: Carefully adjust the pH of the reaction mixture to 7.5 using 1.0 M NaOH. Critical Step: This pH ensures the primary amine of the conjugate is deprotonated and nucleophilic, while minimizing the hydrolysis of the NHS ester.

  • Amidation: Immediately add 30 mg of (3-Aminopropyl)(methyl)pentylamine. Stir the mixture in the dark at room temperature for 12 hours.

  • Purification: Transfer the reaction mixture to a dialysis membrane (MWCO 3.5 kDa). Dialyze against distilled water for 48 hours, changing the water every 8 hours, to remove unreacted crosslinkers, urea byproducts, and unbound amine.

  • Lyophilization: Freeze the dialyzed solution at -80 °C and lyophilize for 48 hours to obtain the HA-amine conjugate as a white, spongy solid.

Quantitative Data Presentation

To validate the efficacy of these bioconjugation techniques, the physicochemical properties of the resulting nanocarriers must be meticulously characterized. The table below summarizes the expected quantitative metrics for both the LNP system (Protocol A) and the Polymeric Nanogel system (Protocol B).

ParameterIonizable Lipid LNP (Protocol A)HA-Polymer Conjugate (Protocol B)Analytical Method
Conjugation / Conversion Efficiency > 85% (Yield after purification)15 - 25% (Degree of Substitution)¹H-NMR Integration
Apparent pKa 6.4 ± 0.26.7 ± 0.1TNS Dye-Binding Fluorometric Assay
Particle Size (DLS) 75 - 90 nm120 - 150 nmDynamic Light Scattering (DLS)
Zeta Potential (pH 7.4) -2.0 to +2.0 mV (Neutral)-15.0 to -25.0 mV (Anionic)Electrophoretic Light Scattering
Zeta Potential (pH 5.5) +25.0 to +35.0 mV (Cationic)+5.0 to +15.0 mV (Charge Reversal)Electrophoretic Light Scattering
Endosomal Escape Efficiency ~ 45 - 60%~ 30 - 40%Confocal Microscopy (Calcein Assay)

Note: The dramatic shift in Zeta Potential from pH 7.4 to pH 5.5 confirms the successful incorporation of the tertiary amine and its robust proton-sponge capability.

References

  • The proton sponge hypothesis: Fable or Fact? Biblio UGent[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7BqR9oJmIqPR-vLbAYNJM8FAkOJWr9BQ_AHNoZC_RxKnfiVz71mXfU2qj_ZyjXblYIqwVWYNNL2NQ3f3qUa63bKXn6ecL_plyM42R10KG1eheIyAvzzPB9BkHjH2n8wVx6wxjSenz7582G8LeVVkkfWP6qqKH]
  • Endosomal Escape Pathways for Non-Viral Nucleic Acid Delivery Systems IntechOpen[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZU89Qj7cnm0GRq_V9WYC35B9WDdy0zEPO-_Qf70G-UR0lJCzPuauaYZYFMtNLI2dro5wyLVpvsnig2hPmdPoUUmbkVKTRIWnfq64xJ3or6gY9wkTTGoPVcrDqjFHICUSlfmkv]
  • Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up MDPI[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8bHuyaK47Jweg728Pkuo7132pSZUGi3FahNVY9QebaHoiv8Si-Sy-kwSQtwVQtuiOJKTuqBw8D4Q-mAC2_vUi4AZQMHsHJpXkK7cC8qhvunMugvxmQnY96xhx1lEmH0M1lw==]
  • Iterative Design of Ionizable Lipids for Intramuscular mRNA Delivery ACS Publications[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqFZHrmyJC_Ho9z4qj7WylIfS63uZN0c30VshKFzaMx5mZI9AbPwg_zSHcA-1c6Cnn3rbTrQpIrBINUq2gWL4SWLfSw1EMX_xDApPtOtmJ-nXEUffLyET0l1bPKTnz6GmYspnnkg-DTA==]

Sources

Method

Introduction: Harnessing Amine Functionality in Advanced Hydrogel Systems

An in-depth guide for researchers, scientists, and drug development professionals on the preparation and application of (3-Aminopropyl)(methyl)pentylamine-based hydrogels. Hydrogels are three-dimensional, hydrophilic pol...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the preparation and application of (3-Aminopropyl)(methyl)pentylamine-based hydrogels.

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large volumes of water or biological fluids.[1] Their unique properties, including high water content, biocompatibility, and tunable mechanics, make them exceptional candidates for a range of biomedical applications, from tissue engineering to controlled drug delivery.[2][3] Among the various classes of hydrogels, "smart" or stimuli-responsive hydrogels, which undergo physicochemical transitions in response to environmental cues like pH or temperature, have garnered significant attention.[4][5]

This guide focuses on a specific class of pH-responsive hydrogels functionalized with (3-Aminopropyl)(methyl)pentylamine. The incorporation of this unique diamine, possessing both primary and tertiary amine groups, imparts a distinct pH-dependent behavior. At low pH, the amine groups become protonated, leading to electrostatic repulsion between polymer chains, increased water uptake, and swelling of the hydrogel network.[6] Conversely, at higher, more alkaline pH, the groups are deprotonated, causing the network to collapse and release its aqueous content.[6] This tunable swelling and deswelling is the cornerstone of their utility as intelligent drug delivery vehicles, allowing for site-specific release in acidic environments, such as those found in tumor microenvironments or the stomach.[2][6]

This document provides a comprehensive overview, from the fundamental synthesis of these advanced hydrogels to their detailed characterization and application as a controlled drug release system. The protocols herein are designed to be self-validating, providing researchers with the tools to not only prepare but also thoroughly understand the behavior of these dynamic biomaterials.

Section 1: Synthesis of Amine-Functionalized Hydrogels

The creation of a (3-Aminopropyl)(methyl)pentylamine-based hydrogel is typically achieved through free-radical polymerization.[7] This process involves the covalent linking of monomer units to form a cross-linked network. In this system, a primary monomer (e.g., N-isopropylacrylamide for thermo-responsiveness) provides the backbone, a cross-linker (e.g., N,N'-methylenebisacrylamide) creates the three-dimensional structure, and our functional amine is incorporated as a co-monomer to impart pH sensitivity.

Protocol 1: Synthesis by Free-Radical Polymerization

Objective: To synthesize a pH-responsive hydrogel incorporating (3-Aminopropyl)(methyl)pentylamine.

Core Components & Their Rationale:

  • Monomer (N-isopropylacrylamide, NIPAM): Forms the primary polymer backbone. NIPAM is chosen here for its well-known thermo-responsive properties, offering the potential for dual-stimuli responsive hydrogels.

  • Functional Co-Monomer ((3-Aminopropyl)(methyl)pentylamine, APMPA): This is the key component that provides pH-sensitivity. Its amine groups will protonate or deprotonate based on the environmental pH.

  • Cross-linker (N,N'-methylenebisacrylamide, MBAA): A difunctional monomer that forms covalent bonds between growing polymer chains, creating the essential three-dimensional network structure that allows the material to swell rather than dissolve.[1]

  • Initiator (Ammonium Persulfate, APS): When activated (e.g., by heat or a catalyst like TEMED), APS generates free radicals, which initiate the polymerization process.

  • Catalyst (Tetramethylethylenediamine, TEMED): Accelerates the rate of formation of free radicals from APS, allowing the polymerization to proceed at a practical rate at room temperature.

Materials:

  • N-isopropylacrylamide (NIPAM)

  • (3-Aminopropyl)(methyl)pentylamine (APMPA)

  • N,N'-methylenebisacrylamide (MBAA)

  • Ammonium Persulfate (APS)

  • Tetramethylethylenediamine (TEMED)

  • Deionized (DI) water, degassed

  • Phosphate-buffered saline (PBS) at pH 5.5 and pH 7.4

Equipment:

  • Glass vials or molds

  • Magnetic stir plate and stir bars

  • Nitrogen gas source

  • Sonicator

  • Dialysis tubing (MWCO 12-14 kDa)

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Monomer Solution Preparation: In a glass vial, dissolve NIPAM (e.g., 1.0 g) and APMPA (e.g., 0.1 g) in 8 mL of degassed DI water. Gently stir until all components are fully dissolved. The ratio of NIPAM to APMPA can be adjusted to tune the degree of pH sensitivity.

  • Cross-linker Addition: To the monomer solution, add MBAA (e.g., 0.02 g). Sonicate the mixture for 5-10 minutes to ensure the cross-linker is fully dissolved.

  • Inert Atmosphere: Purge the solution with nitrogen gas for 15-20 minutes. This is a critical step to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiation of Polymerization: While maintaining the nitrogen atmosphere, add the initiator, APS (e.g., 40 mg dissolved in 1 mL of DI water), followed by the catalyst, TEMED (e.g., 20 µL).

  • Gelation: Immediately after adding the catalyst, gently vortex the solution and pour it into the desired molds (e.g., small petri dishes or between glass plates with a spacer). Allow the polymerization to proceed at room temperature for 12-24 hours. A successful reaction will result in the formation of a solid, transparent hydrogel.

  • Purification: Carefully remove the hydrogel from its mold and cut it into discs of uniform size. Place the discs in a large volume of DI water for purification. Change the water every 12 hours for 3-5 days. This dialysis step is crucial for removing unreacted monomers, initiator, and other small molecules which could be cytotoxic.[7]

  • Lyophilization: After purification, freeze the hydrogel discs at -80°C and then transfer them to a lyophilizer to remove all water. The resulting dry, porous scaffold (xerogel) is stable for long-term storage and is used as the starting point for characterization experiments.

Section 2: Physicochemical Characterization

Characterizing the hydrogel is essential to confirm its structure and understand its functional properties.

Workflow for Hydrogel Preparation and Characterization

Caption: Overall workflow from synthesis to application.

Protocol 2: Structural and Morphological Analysis

Objective: To confirm the chemical structure and visualize the internal morphology of the hydrogel.

A. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to identify the functional groups present in the hydrogel, confirming the successful incorporation of the monomers.[8]

  • Procedure: Obtain spectra of the individual precursors (NIPAM, APMPA) and the final lyophilized hydrogel.

  • Expected Results: The hydrogel spectrum should show characteristic peaks from all its components:

    • Amide I (C=O stretch) and Amide II (N-H bend) peaks from the NIPAM backbone.

    • C-H stretching peaks.

    • Characteristic N-H bending peaks from the primary and secondary amine groups of the incorporated APMPA.

B. Scanning Electron Microscopy (SEM) SEM is used to visualize the three-dimensional, porous microstructure of the hydrogel, which is critical for its ability to hold water and load drugs.[9]

  • Procedure: A lyophilized hydrogel sample is mounted on an SEM stub, sputter-coated with a conductive material (e.g., gold), and imaged under high vacuum.

  • Expected Results: SEM images will reveal an interconnected porous network. The pore size can influence the swelling kinetics and drug release rate.

Protocol 3: pH-Responsive Swelling Behavior

Objective: To quantify the hydrogel's ability to swell in response to different pH conditions.

Procedure:

  • Weigh several pre-weighed discs of the lyophilized hydrogel (xerogel), recording this as the dry weight (W_d).[10]

  • Immerse one set of discs in PBS at pH 5.5 and another set in PBS at pH 7.4.

  • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the discs, gently blot the surface with a lint-free wipe to remove excess water, and weigh them to get the swollen weight (W_s).[10]

  • Continue until the weight remains constant, indicating that equilibrium swelling has been reached.

  • Calculate the Equilibrium Swelling Ratio (ESR) using the formula:

    • ESR = (W_s - W_d) / W_d

The Mechanism of pH-Responsive Swelling

The amine groups of the APMPA are the drivers of the pH-responsive behavior.

G cluster_0 Low pH (e.g., 5.5) cluster_1 High pH (e.g., 7.4) A Amine groups (-NH2, -NRH) are protonated to -NH3+, -NRH2+ B Positive charges form along polymer chains A->B C Electrostatic repulsion between chains forces network to expand B->C D Increased water uptake (High Swelling) C->D E Amine groups are de-protonated (neutral) F Electrostatic repulsion is eliminated E->F G Polymer chains relax and network collapses/shrinks F->G H Water is expelled (Low Swelling) G->H

Sources

Application

Application Note: Preparation and Handling of (3-Aminopropyl)(methyl)pentylamine Stock Solutions for In Vitro Assays

Introduction & Chemical Profile (3-Aminopropyl)(methyl)pentylamine (CAS: 859052-55-4) is an aliphatic polyamine derivative characterized by its highly reactive primary and secondary amine functionalities. In in vitro pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

(3-Aminopropyl)(methyl)pentylamine (CAS: 859052-55-4) is an aliphatic polyamine derivative characterized by its highly reactive primary and secondary amine functionalities. In in vitro pharmacology and molecular biology, polyamine analogs are frequently utilized to study ion channel modulation (e.g., NMDA and AMPA receptors), cellular polyamine transport systems, and as ionizable cationic lipid precursors for lipid nanoparticle (LNP) formulations.

Understanding the physicochemical properties of this compound is critical for formulating stable, physiologically compatible stock solutions.

Key Chemical Properties:

  • Molecular Weight: 158.29 g/mol () [1]

  • Formula: C9H22N2

  • Physical State: Typically a viscous liquid at room temperature (as a free base).

  • Hazards: Skin Corrosive (1B), Acute Toxicity via Oral/Dermal/Inhalation routes () [2].

Causality in Experimental Design (The "Why")

When preparing stock solutions of aliphatic polyamines, researchers frequently encounter reproducibility issues due to improper handling of the free base form. To ensure a robust experimental setup, the following causal relationships must dictate your workflow:

  • Viscosity & Pipetting Error: As a free base, (3-Aminopropyl)(methyl)pentylamine is highly viscous. Attempting to pipette it at room temperature leads to severe volumetric inaccuracies. Causality: Warming the neat compound to 37°C for 5–10 minutes significantly reduces the kinetic viscosity of the liquid, enabling precise volumetric transfer () [3].

  • Alkaline Shock in Cell Culture: Polyamines are strongly basic. Dissolving the free base directly into unbuffered water or cell culture media will spike the pH (often >10), leading to immediate localized cell death and protein precipitation. Causality: Aqueous stocks must be titrated to physiological pH (7.4) using HCl. This effectively converts the compound into a physiologically compatible hydrochloride salt in situ prior to assay introduction.

  • Filter Membrane Compatibility: Causality: Polyethersulfone (PES) filters are required for aqueous solutions due to their low extractables and high flow rates. Conversely, Polytetrafluoroethylene (PTFE) must be used for DMSO stocks, as DMSO will dissolve or extract leachables from PES or nylon membranes, contaminating the stock.

Step-by-Step Methodologies

Protocol A: 100 mM Aqueous Stock Solution (For Cell Culture & Electrophysiology)

Use this protocol when the compound will be introduced directly into aqueous assay buffers or culture media.

  • Preparation: Pre-warm the sealed vial of (3-Aminopropyl)(methyl)pentylamine to 37°C in a water bath for 5 minutes to reduce viscosity.

  • Dispensing: Working in a chemical fume hood, carefully weigh 15.83 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

  • Initial Dissolution: Add 800 µL of molecular biology grade, endotoxin-free ddH2O. Vortex vigorously for 30 seconds. Note: The solution is now highly basic.

  • pH Titration (Critical Step): Insert a micro-pH probe into the tube. Dropwise, add 1M HCl while gently vortexing until the pH stabilizes exactly at 7.4. The reaction is slightly exothermic; allow it to cool to room temperature.

  • Volume Adjustment: Bring the final volume to exactly 1.0 mL using ddH2O to achieve a precise 100 mM concentration.

  • Sterile Filtration: Pass the solution through a 0.22 µm PES syringe filter into a sterile tube.

  • Storage: Aliquot into 50 µL single-use volumes, purge the headspace with Argon gas to prevent oxidation, and store at -20°C.

Protocol B: 50 mM DMSO Stock Solution (For LNP Formulation & Lipophilic Assays)

Use this protocol for non-aqueous applications or when synthesizing lipid conjugates.

  • Preparation: Pre-warm the compound to 37°C as described above.

  • Dispensing: Weigh 7.91 mg of the compound into a sterile, amber glass vial.

  • Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity). Vortex until completely homogenous.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

  • Storage: Aliquot into 100 µL volumes in amber tubes, purge with Argon, and store at -20°C.

Data Presentation: Stock Solution Parameters

ParameterAqueous Stock (Protocol A)DMSO Stock (Protocol B)
Target Concentration 100 mM50 mM
Primary Solvent ddH2OAnhydrous DMSO
pH Adjustment Titrate to pH 7.4 with 1M HClNone (Non-aqueous)
Sterile Filter Type 0.22 µm PES0.22 µm PTFE
Storage Conditions -20°C (Argon purged)-20°C (Argon purged, Dark)
Estimated Shelf Life 6 Months12 Months
Primary Application Cell Culture, ElectrophysiologyLNP Formulation, Intracellular Assays

Mandatory Visualization: Workflow Diagram

G Start Warm to 37°C & Weigh (3-Aminopropyl)(methyl)pentylamine Decision Select Solvent based on Assay Type Start->Decision Aq Aqueous Stock (100 mM) Cell Culture / Electrophysiology Decision->Aq Hydrophilic DMSO DMSO Stock (50 mM) LNP Formulation / Lipophilic Decision->DMSO Lipophilic Aq_Step1 Dissolve in 80% vol ddH2O Aq->Aq_Step1 DMSO_Step1 Dissolve in Anhydrous DMSO DMSO->DMSO_Step1 Aq_Step2 Titrate to pH 7.4 with 1M HCl (CRITICAL STEP) Aq_Step1->Aq_Step2 Aq_Step3 Adjust to final volume & 0.22 µm PES Filter Aq_Step2->Aq_Step3 Store Aliquot, Purge with Argon & Store at -20°C Aq_Step3->Store DMSO_Step2 0.22 µm PTFE Filter DMSO_Step1->DMSO_Step2 DMSO_Step2->Store

Workflow for preparing aqueous and DMSO stock solutions of (3-Aminopropyl)(methyl)pentylamine.

Quality Control & Self-Validating System

To ensure the integrity of the stock solution over time and prevent experimental artifacts, implement the following self-validating checks:

  • Ninhydrin Test (Amine Integrity): Periodically spot 1 µL of the stock onto a silica TLC plate and spray with Ninhydrin reagent. A deep purple/blue color upon gentle heating confirms the presence of intact primary amines. A weak signal indicates oxidative degradation.

  • Pre-Assay pH Verification: Aqueous polyamine stocks can absorb atmospheric CO₂ over time, forming carbamates and altering the pH. Always spot-check the pH of a thawed aliquot before adding it to sensitive cell cultures.

  • LC-MS Verification: For highly sensitive applications like LNP lipid synthesis, verify the exact mass (m/z [M+H]⁺ = 159.2) every 6 months to definitively rule out N-oxide formation.

References

  • Molport Chemical Database. "(3-aminopropyl)(methyl)pentylamine | 859052-55-4." Molport. Available at:[Link]

  • NextSDS Database. "(3-aminopropyl)(methyl)pentylamine — Chemical Substance Information." NextSDS. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of (3-Aminopropyl)(methyl)pentylamine

Technical Support Center: Optimizing the Synthesis of (3-Aminopropyl)(methyl)pentylamine Welcome to the Technical Support Center for polyamine synthesis. As researchers and drug development professionals, synthesizing un...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Synthesis of (3-Aminopropyl)(methyl)pentylamine

Welcome to the Technical Support Center for polyamine synthesis. As researchers and drug development professionals, synthesizing unsymmetrical diamines like (3-Aminopropyl)(methyl)pentylamine (CAS: 859052-55-4) presents unique chemoselectivity and purification challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your synthesis yield.

Visual 1: Synthetic Pathways

SynthesisPathways Start N-methylpentan-1-amine Acrylonitrile + Acrylonitrile (Aza-Michael Addition) Start->Acrylonitrile Pathway A (Scale-Up) BocAldehyde + N-Boc-3-aminopropanal NaBH(OAc)3, AcOH Start->BocAldehyde Pathway B (Bench-Scale) Nitrile 3-(methyl(pentyl)amino)propanenitrile Acrylonitrile->Nitrile Hydrogenation H2, Raney Ni, NH3/MeOH (Nitrile Reduction) Nitrile->Hydrogenation Product (3-Aminopropyl)(methyl)pentylamine (Target Diamine) Hydrogenation->Product BocAmine N-Boc-(3-aminopropyl)(methyl)pentylamine BocAldehyde->BocAmine Deprotection TFA or HCl (Boc Deprotection) BocAmine->Deprotection Deprotection->Product

Figure 1: Divergent synthetic pathways for (3-Aminopropyl)(methyl)pentylamine.

Section 1: The Cyanoethylation-Reduction Pathway (Pathway A)

This two-step sequence is the industrial standard for polyamine synthesis due to its high atom economy and scalability[1]. It involves the aza-Michael addition of N-methylpentan-1-amine to acrylonitrile, followed by catalytic hydrogenation.

Troubleshooting FAQs

Q: My cyanoethylation reaction is stalling at 70% conversion. How can I drive it to completion? A: The aza-Michael addition is reversible. Stalling usually occurs due to thermodynamic equilibrium or thermal degradation of acrylonitrile. Causality & Solution: Do not exceed 40 °C. At higher temperatures, the retro-Michael reaction competes with the forward reaction, and acrylonitrile begins to polymerize. To drive the reaction forward, use a slight excess of acrylonitrile (1.1 to 1.2 eq) and conduct the reaction in a protic solvent like methanol. The protic solvent hydrogen-bonds with the nitrile group, increasing the electrophilicity of the β -carbon and stabilizing the transition state.

Q: I am getting a large amount of dimeric side products during nitrile hydrogenation. How can I improve the primary amine yield? A: This is the most common failure point in nitrile reduction. During hydrogenation, the nitrile is first reduced to a highly reactive primary imine. If unreacted primary amine (the desired product) attacks this imine, it forms a secondary amine dimer[1]. Causality & Solution: You must run the hydrogenation in the presence of excess ammonia (e.g., 7N NH3 in methanol). According to Le Chatelier's principle, a high concentration of ammonia suppresses the nucleophilic attack of the newly formed primary amine on the imine intermediate, forcing the equilibrium toward the desired primary amine product.

Visual 2: Mechanism of Dimerization

NitrileReduction Nitrile Nitrile Intermediate Imine Primary Imine (Reactive) Nitrile->Imine H2 / Raney Ni PrimaryAmine Target Primary Amine (High Yield) Imine->PrimaryAmine H2 SecondaryAmine Dimeric Secondary Amine (Impurity) Imine->SecondaryAmine Attack by Primary Amine Ammonia Excess NH3 (Shifts Equilibrium) Ammonia->Imine Prevents dimerization

Figure 2: Mechanism of dimeric impurity formation during nitrile reduction and prevention by ammonia.

Protocol 1: Optimized Cyanoethylation & Hydrogenation

Step 1: Cyanoethylation

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-methylpentan-1-amine (1.0 eq) in methanol (2 volumes). Cool to 0 °C.

  • Addition: Add acrylonitrile (1.15 eq) dropwise over 30 minutes. Self-Validation: The reaction is highly exothermic; dropwise addition prevents runaway polymerization of the acrylonitrile.

  • Reaction: Warm to 40 °C and stir for 12 hours. Monitor by TLC (Ninhydrin stain; the secondary amine starting material will stain strongly, the tertiary amine product will not).

  • Workup: Concentrate under reduced pressure to remove methanol and excess acrylonitrile. The intermediate 3-(methyl(pentyl)amino)propanenitrile can be used directly in the next step.

Step 2: Catalytic Hydrogenation

  • Setup: Transfer the crude nitrile to a Parr hydrogenator vessel. Dissolve in 7N NH3 in methanol (10 mL/g of substrate)[1].

  • Catalyst: Add Raney Nickel slurry in water (10% w/w). Caution: Raney Ni is highly pyrophoric. Never let the catalyst dry in air.

  • Reaction: Purge the vessel with N2 (3x), then H2 (3x). Pressurize to 50 psi with H2 and shake at room temperature for 24 hours.

  • Workup: Filter the mixture through a pad of Celite under a blanket of N2. Wash the pad with methanol. Concentrate the filtrate to yield the crude (3-Aminopropyl)(methyl)pentylamine.

Section 2: The Reductive Amination Pathway (Pathway B)

For bench-scale synthesis or when high-pressure hydrogenation equipment is unavailable, reductive amination using a protected amino-aldehyde is the preferred method[2].

Troubleshooting FAQs

Q: My reductive amination with N-Boc-3-aminopropanal yields mostly reduced alcohol instead of the target amine. What went wrong? A: You likely used sodium borohydride (NaBH4) or failed to pre-form the iminium ion. Causality & Solution: NaBH4 is a strong, unselective hydride donor that will rapidly reduce your aldehyde to an alcohol before it can react with the amine. You must use Sodium Triacetoxyborohydride (NaBH(OAc)3)[2]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, making it unreactive toward aldehydes but highly reactive toward the more electrophilic iminium ion. Additionally, adding 1.0 equivalent of acetic acid (AcOH) lowers the pH to ~5, which is optimal for iminium ion formation.

Protocol 2: Optimized Reductive Amination

Step 1: Iminium Formation & Reduction

  • Setup: Dissolve N-methylpentan-1-amine (1.0 eq) and N-Boc-3-aminopropanal (1.05 eq) in 1,2-dichloroethane (DCE) (0.2 M).

  • Activation: Add glacial acetic acid (1.0 eq). Stir at room temperature for 30 minutes. Self-Validation: This pre-stirring period is critical to ensure complete conversion of the aldehyde and amine into the iminium intermediate before the reductant is introduced.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) in three portions over 15 minutes[2]. Stir for 12 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with dichloromethane (DCM). Dry the organic layer over Na2SO4 and concentrate.

Step 2: Boc Deprotection

  • Reaction: Dissolve the crude Boc-amine in DCM (0.5 M). Cool to 0 °C and add Trifluoroacetic acid (TFA) (10 eq). Stir for 2 hours, allowing it to warm to room temperature.

  • Workup: Concentrate the reaction mixture under vacuum to remove excess TFA. Dissolve the residue in water, basify to pH 12 with 2M NaOH, and extract with DCM (3x) to isolate the free base diamine.

Section 3: Downstream Processing & Analytics

Q: The final diamine streaks terribly on silica gel, leading to poor isolated yields. How should I purify it? A: Aliphatic polyamines interact strongly with the acidic silanol groups on standard silica gel, causing irreversible binding and severe streaking[3]. Causality & Solution: Avoid standard silica gel. For gram-scale purifications, use basic alumina chromatography. If silica gel must be used, deactivate it by pre-treating the column with 1-2% triethylamine (Et3N) or aqueous ammonia in your mobile phase (e.g., DCM/MeOH/NH4OH 90:9:1). For large-scale synthesis (>10g), the most efficient purification method is fractional vacuum distillation (Kugelrohr), as the diamine is highly stable to heat under vacuum.

Quantitative Data Presentation

Table 1: Quantitative Comparison of Synthetic Pathways for (3-Aminopropyl)(methyl)pentylamine

MetricPathway A: Cyanoethylation/ReductionPathway B: Reductive Amination
Overall Yield 75 - 85%60 - 70%
Scalability High (Kilogram scale)Moderate (Gram scale)
Atom Economy High (H2 as reductant)Low (Borohydride waste, Boc group)
Cost per Gram Low (< $2/g)High (> $15/g)
Major Impurity Dimeric secondary aminesOver-reduced alcohol, Aminals
Purification Vacuum DistillationColumn Chromatography

References

  • Denton, R. M., Joyce, J. G., & Kiely, D. E. (2007). Preparation of N-Alkylbis(3-aminopropyl)amines by the Catalytic Hydrogenation of N-Alkylbis(cyanoethyl)amines. ResearchGate.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal / J. Org. Chem.
  • Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. National Center for Biotechnology Information (PMC).

Sources

Optimization

Technical Support Center: Long-Term Storage and Oxidation Prevention of (3-Aminopropyl)(methyl)pentylamine

Welcome to the technical support guide for (3-Aminopropyl)(methyl)pentylamine. This document provides in-depth guidance for researchers, scientists, and drug development professionals on how to prevent oxidative degradat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (3-Aminopropyl)(methyl)pentylamine. This document provides in-depth guidance for researchers, scientists, and drug development professionals on how to prevent oxidative degradation of this molecule during long-term storage. Given its unique structure, featuring both a primary and a tertiary amine, this compound is particularly susceptible to oxidation, which can compromise sample integrity, purity, and experimental outcomes. This guide offers a framework for understanding the degradation pathways and implementing robust preventative strategies.

Part 1: Understanding the Risk: Oxidation Pathways

(3-Aminopropyl)(methyl)pentylamine possesses two distinct sites vulnerable to oxidation: a primary amine (-NH2) and a tertiary amine (-N(CH3)-). Contact with atmospheric oxygen, especially when catalyzed by light, heat, or trace metal impurities, can initiate a cascade of degradation reactions.[1][2]

  • Tertiary Amine Center: The tertiary amine is susceptible to oxidation, which typically forms a tertiary amine N-oxide (R₃N→O).[3] This reaction involves the addition of an oxygen atom to the nitrogen. Further degradation can occur, including the elimination of an alkyl group to yield a secondary amine and an aldehyde or ketone.[3][4]

  • Primary Amine Center: The primary amine can undergo oxidation to form various products, including imines, nitriles, or, with more aggressive oxidation, nitroso (R-NO) and nitro (R-NO₂) compounds.[3] In the presence of air, primary amines can be converted to corresponding aldehydes.[5]

These oxidative processes lead to a complex mixture of impurities, significantly reducing the purity of the active compound and potentially introducing unforeseen variables into your experiments.

OxidationPathways cluster_tertiary Tertiary Amine Oxidation cluster_primary Primary Amine Oxidation N_Oxide Tertiary Amine N-Oxide Secondary_Amine Secondary Amine + Aldehyde N_Oxide->Secondary_Amine Dealkylation Imine Imine / Nitrile Aldehyde Aldehyde Imine->Aldehyde Hydrolysis Main_Compound Main_Compound Main_Compound->N_Oxide N-Oxygenation Main_Compound->Imine Dehydrogenation

Caption: Potential oxidation pathways for (3-Aminopropyl)(methyl)pentylamine.

Part 2: Proactive Storage Strategy (Prevention)

A multi-faceted approach is essential for preserving the long-term stability of (3-Aminopropyl)(methyl)pentylamine. The following protocols are designed to minimize exposure to oxidative triggers.

Experimental Protocol: Optimal Long-Term Storage
  • Aliquotting: Upon receipt or synthesis, immediately aliquot the neat compound or a stock solution into smaller, single-use volumes. This minimizes repeated freeze-thaw cycles and air exposure to the bulk sample.

  • Solvent Selection: If storing in solution, use a high-purity, anhydrous, aprotic solvent that has been de-gassed (e.g., by sparging with argon or nitrogen for 15-20 minutes). Anhydrous acetonitrile or toluene are suitable choices. Avoid solvents containing peroxides.

  • Inert Atmosphere: Before sealing, flush the headspace of each vial with a dry, inert gas such as argon or nitrogen for at least 30-60 seconds.[6] This displaces atmospheric oxygen.

  • Container Selection: Use amber glass vials with PTFE-lined septa or screw caps.[7] Amber glass protects the compound from light, while the PTFE liner provides an excellent chemical barrier and seal.

  • Sealing: Ensure vials are sealed tightly. For critical long-term storage, consider using parafilm or a vial sealer to wrap the cap-vial interface for an extra barrier against moisture and air ingress.

  • Temperature: Store the sealed vials at ≤ -20°C. For maximum stability over years, storage at -80°C is recommended. Avoid storing in frost-free freezers, as their temperature cycles can promote degradation.[7]

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of storage.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen to prevent aerobic oxidation.[6]
Temperature ≤ -20°C (ideally -80°C)Reduces the kinetic rate of degradation reactions.[7][8]
Light Amber Glass VialsProtects from photo-oxidation initiated by UV light.[8]
Container PTFE-lined cap glass vialsProvides a chemically inert and tight seal against air/moisture.[7]

Part 3: Chemical Stabilization (Antioxidants)

For extended storage (over 12 months) or if the compound will be handled frequently, adding a suitable antioxidant can provide an additional layer of protection. Antioxidants function by scavenging free radicals or decomposing peroxides that initiate the oxidation chain reaction.[9]

Hindered phenolic antioxidants are often effective for protecting amines.[10] They donate a hydrogen atom to quench radical species, forming a stable radical themselves.

AntioxidantMechanismTypical Concentration (w/w)Notes
Butylated Hydroxytoluene (BHT) Free Radical Scavenger0.01 - 0.1%A widely used and effective hindered phenol.[1]
2,6-di-tert-butyl-4-methylphenol Free Radical Scavenger0.01 - 0.1%Similar to BHT, offers excellent protection.[1]
Vitamin E (α-Tocopherol) Free Radical Scavenger0.05 - 0.2%A natural antioxidant, suitable for sensitive applications.

Causality: The lone pair of electrons on the nitrogen atoms makes amines susceptible to attack by electrophilic radicals. A free radical scavenger like BHT provides a more easily abstractable hydrogen atom, effectively neutralizing the radical before it can react with the amine.[9][11]

Part 4: Troubleshooting Guide

This section addresses common issues encountered by users.

Q1: How can I tell if my sample has oxidized?

A1: The first signs are often physical. Look for a color change (often to yellow or brown), the appearance of turbidity, or the formation of precipitate. However, significant degradation can occur before these signs are visible. For definitive assessment, analytical techniques are required.

  • Analytical Workflow:

    • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. An oxidized sample will show a decrease in the area of the main peak and the appearance of new impurity peaks, typically at different retention times.[12]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products like aldehydes.[13]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal new signals corresponding to oxidation products, such as the characteristic downfield shift for protons adjacent to an N-oxide group.

    • Mass Spectrometry (MS): High-resolution mass spectrometry can identify the exact masses of degradation products, confirming their molecular formulas.[14][15]

Caption: Workflow for detecting and addressing amine oxidation.

Q2: My sample shows signs of degradation. Can it be purified?

A2: Purification is possible but can be challenging. The polarity of the degradation products (especially N-oxides) can be very similar to the parent amine, making separation difficult. Standard silica gel column chromatography may be effective for removing less polar impurities. If N-oxides are the primary contaminant, alternative stationary phases or techniques like preparative HPLC might be necessary. Fractional distillation under vacuum can also be an option if the compound is thermally stable.[16]

Q3: What are common sources of contamination that accelerate oxidation?

A3:

  • Atmospheric Oxygen: The primary culprit. Always handle the compound under an inert atmosphere.

  • Trace Metals: Metal ions, particularly from spatulas or reaction vessels (e.g., iron, copper), can catalyze oxidation reactions. Use non-metallic or high-grade stainless steel tools.

  • Peroxides in Solvents: Ethers (like THF, dioxane) and other solvents can form explosive peroxides upon storage. These are potent oxidizing agents. Always use fresh, high-purity solvents and test for peroxides if unsure.

  • Light: UV radiation provides the energy to initiate free-radical chain reactions.[1][8]

Part 5: Frequently Asked Questions (FAQs)

  • What is the ideal solvent for long-term storage?

    • Anhydrous, de-gassed aprotic solvents like acetonitrile, toluene, or heptane are preferred. Avoid alcohols unless absolutely necessary, as they can potentially react with the amine over very long periods.

  • Should I use a septa-sealed vial?

    • Yes. A vial with a PTFE-lined septum allows you to withdraw aliquots with a syringe under an inert gas blanket without opening the vial, providing the best protection against atmospheric contamination.

  • How often should I re-test the purity of my stored sample?

    • For critical applications (e.g., cGMP work), purity should be re-assessed every 6-12 months. For general research, an annual check via HPLC is a good practice.

  • Can I store it as a salt (e.g., hydrochloride) to improve stability?

    • Yes. Converting the amine to a salt (e.g., hydrochloride or sulfate salt) is an excellent strategy to enhance stability. The protonated nitrogen is no longer a good electron donor and is significantly less susceptible to oxidation. The salt is often a more stable, crystalline solid. However, you will need to neutralize it back to the free base before use in most applications.

References

  • Britannica. (2026, February 19). Amine - Reactions, Synthesis, Properties. [Link]

  • F. M. Fouad, et al. (n.d.). Oxidation of Secondary and Primary Amines. [Link]

  • Shechter, H., et al. (1966). Oxidation of Primary, Secondary, and Tertiary Amines with Neutral Permanganate. A Simple Method for Degrading Amines to Aldehydes and Ketones. Journal of the American Chemical Society. [Link]

  • Leonard, N. J., & Morrow, D. F. (1958). Oxidation of Amines. Journal of the American Chemical Society. [Link]

  • Google Patents. (n.d.).
  • Henbest, H. B., & Stratford, M. J. W. (1961). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. [Link]

  • MDPI. (2024, March 31). Research Progress of Antioxidant Additives for Lubricating Oils. [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. [Link]

  • Google Patents. (n.d.).
  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. [Link]

  • Ge, X., et al. (2014, March 11). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. ACS Publications. [Link]

  • International CCS Knowledge Centre. (2021, January 26). Advancing Amine Degradation Analysis. [Link]

  • FORCE Technology. (n.d.). Measurement methods for selected emissions from amine-based carbon capture plants. [Link]

  • Haywood, G. W., & Large, P. J. (1981). Microbial oxidation of amines. Distribution, purification and properties of two primary-amine oxidases from the yeast Candida boidinii grown on amines as sole nitrogen source. PMC. [Link]

  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]

  • NILU. (2010, March 11). Atmospheric Degradation of Amines (ADA). [Link]

  • Boulton, C. A., & Large, P. J. (1977). Microbial oxidation of amines. Partial purification of a trimethylamine mono-oxygenase from Pseudomonas aminovorans and its role in growth on trimethylamine. PMC. [Link]

  • MDPI. (2022, November 22). Long-Term Stability of TiS2–Alkylamine Hybrid Materials. [Link]

  • Wang, Y., et al. (2024, January 3). First Evidence of Hindered Amine Light Stabilizers As Abundant, Ubiquitous, Emerging Pollutants in Dust and Air Particles: A New Concern for Human Health. ACS Publications. [Link]

  • CloudSDS. (2025, May 15). Alkylamines: Hazard and Safety A Detail Guide. [Link]

  • Portland Press. (1981, October 1). Microbial oxidation of amines. Distribution, purification and properties of two primary-amine oxidases from the yeast Candida boidinii grown on amines as sole nitrogen source. [Link]

  • NILU. (n.d.). Environmental impact of amines from CO2 capture. [Link]

  • PubMed. (2024, January 16). First Evidence of Hindered Amine Light Stabilizers As Abundant, Ubiquitous, Emerging Pollutants in Dust and Air Particles: A New Concern for Human Health. [Link]

  • ACS Publications. (2025, February 12). Harnessing Oxidized Amines as Robust Sorbents for Carbon Capture. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Google Patents. (n.d.).

Sources

Troubleshooting

Technical Support Center: Mitigating Cytotoxicity of (3-Aminopropyl)(methyl)pentylamine in Cell Culture Assays

Welcome to the technical support center for researchers utilizing (3-Aminopropyl)(methyl)pentylamine and similar polyamine compounds in their cell culture experiments. This guide is designed to provide you with in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing (3-Aminopropyl)(methyl)pentylamine and similar polyamine compounds in their cell culture experiments. This guide is designed to provide you with in-depth troubleshooting strategies and foundational knowledge to address the common challenge of compound-induced cytotoxicity. As your dedicated application scientist, my goal is to empower you with the scientific rationale behind these protocols, enabling you to optimize your assays for robust and reproducible results.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers encounter when working with (3-Aminopropyl)(methyl)pentylamine.

Q1: Why am I observing high cytotoxicity with (3-Aminopropyl)(methyl)pentylamine even at low concentrations?

A1: While there is limited specific literature on (3-Aminopropyl)(methyl)pentylamine, its structure as a polyamine suggests that the observed cytotoxicity may not be a direct effect of the compound itself. Instead, it is likely due to the enzymatic degradation of the polyamine by amine oxidases present in your cell culture serum (e.g., Fetal Bovine Serum - FBS). This process generates highly cytotoxic byproducts, namely hydrogen peroxide (H₂O₂) and reactive aldehydes like acrolein[1][2].

Q2: My control cells (no compound) are also showing signs of poor health in the cytotoxicity assay. What could be the cause?

A2: High background cytotoxicity in untreated control wells can stem from several factors. Over-confluency of cells can lead to spontaneous cell death. Another common issue is that the serum supplement itself may have high endogenous lactate dehydrogenase (LDH) activity, leading to a high background signal in LDH assays[3][4]. Additionally, overly forceful pipetting during media changes can damage cell membranes, causing leakage of intracellular components[3].

Q3: Can the type of serum I use affect the cytotoxicity of (3-Aminopropyl)(methyl)pentylamine?

A3: Absolutely. Ruminant sera, such as fetal bovine, calf, and goat serum, contain high levels of copper-containing amine oxidases that actively degrade polyamines. In contrast, human serum has very low amine oxidase activity. Therefore, the use of ruminant serum is a major contributing factor to the cytotoxicity of exogenous polyamines in cell culture[1].

Q4: What is the first and most crucial step I should take to address this cytotoxicity issue?

A4: The first step is to determine if the cytotoxicity is concentration-dependent and to find the optimal, non-toxic working concentration of (3-Aminopropyl)(methyl)pentylamine for your specific cell line. This is achieved by performing a dose-response experiment. This will help you understand the therapeutic window of your compound and establish a baseline for further troubleshooting.

In-Depth Troubleshooting Guide

This section provides a more detailed, step-by-step approach to systematically address and mitigate the cytotoxicity of (3-Aminopropyl)(methyl)pentylamine.

Issue 1: High Cytotoxicity Observed in Serum-Containing Media

As established, the primary suspect for the observed cytotoxicity is the interaction between (3-Aminopropyl)(methyl)pentylamine and serum amine oxidases. The following diagram illustrates this proposed mechanism.

cluster_0 Cell Culture Medium (with Serum) cluster_1 Cytotoxic Byproducts Compound (3-Aminopropyl)(methyl)pentylamine AmineOxidase Serum Amine Oxidases (from FBS) Compound->AmineOxidase Degradation H2O2 Hydrogen Peroxide (H₂O₂) AmineOxidase->H2O2 Aldehydes Reactive Aldehydes (e.g., Acrolein) AmineOxidase->Aldehydes Cell Cultured Cells H2O2->Cell Oxidative Stress Aldehydes->Cell Cellular Damage Cytotoxicity Cytotoxicity Cell->Cytotoxicity Leads to

Caption: Proposed mechanism of (3-Aminopropyl)(methyl)pentylamine cytotoxicity.

Here are four strategies to counteract this, from the most direct to the most comprehensive.

Strategy 1: Inhibit Serum Amine Oxidase Activity with Aminoguanidine

Aminoguanidine is a known inhibitor of diamine and semicarbazide-sensitive amine oxidases and can be used to prevent the degradation of polyamines in your culture medium[5][6].

Experimental Protocol: Co-treatment with Aminoguanidine

  • Prepare Aminoguanidine Stock Solution: Prepare a 100 mM stock solution of aminoguanidine hydrochloride in sterile water or PBS. Filter-sterilize the solution using a 0.22 µm filter.

  • Determine Working Concentration: A common working concentration of aminoguanidine in cell culture is 1 mM[7]. However, it is advisable to perform a preliminary dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.

  • Co-treatment: When treating your cells with (3-Aminopropyl)(methyl)pentylamine, also add aminoguanidine to the culture medium at the predetermined optimal concentration.

  • Incubation and Analysis: Incubate your cells for the desired treatment duration and proceed with your cytotoxicity assay (e.g., MTT or LDH assay). Compare the results to cells treated with (3-Aminopropyl)(methyl)pentylamine alone.

Strategy 2: Neutralize Cytotoxic Byproducts with Antioxidants and Aldehyde Scavengers

If inhibiting the enzymatic reaction is not sufficient or desirable, you can instead target the cytotoxic byproducts directly.

Option A: Scavenging Hydrogen Peroxide (H₂O₂) with N-Acetylcysteine (NAC) or Catalase

  • N-Acetylcysteine (NAC): A cell-permeable antioxidant that can directly scavenge reactive oxygen species (ROS) and also serves as a precursor for glutathione (GSH), a major intracellular antioxidant[8][9][10].

    • Protocol: Prepare a stock solution of NAC in sterile water and adjust the pH to 7.4 with NaOH. A typical working concentration ranges from 1 mM to 10 mM[8][9][10]. Co-treat your cells with NAC and (3-Aminopropyl)(methyl)pentylamine.

  • Catalase: An enzyme that specifically catalyzes the decomposition of H₂O₂ into water and oxygen[11][12][13].

    • Protocol: Add catalase directly to the cell culture medium. A typical starting concentration is in the range of 100-200 units/mL.

Option B: Quenching Reactive Aldehydes with Hydralazine

  • Hydralazine: An antihypertensive drug that has been shown to be an effective scavenger of acrolein, a highly toxic aldehyde produced from polyamine catabolism[2][14][15].

    • Protocol: Prepare a stock solution of hydralazine in sterile water or PBS. A working concentration of approximately 1 mM has been shown to be effective in rescuing cells from acrolein-mediated death[14]. Co-treat your cells with hydralazine and (3-Aminopropyl)(methyl)pentylamine.

Mitigating AgentTargetTypical Working ConcentrationReference
Aminoguanidine Serum Amine Oxidases1 mM[7]
N-Acetylcysteine (NAC) Reactive Oxygen Species (H₂O₂)1 - 10 mM[8][10]
Catalase Hydrogen Peroxide (H₂O₂)100 - 200 units/mL
Hydralazine Reactive Aldehydes (Acrolein)~1 mM[14]
Glutathione (GSH) ROS & Reactive Aldehydes0.8 - 3.2 mM[16][17]
Strategy 3: Adapt Cells to Serum-Free Media

The most definitive way to eliminate the influence of serum amine oxidases is to remove the serum altogether. This requires adapting your cells to a serum-free medium (SFM).

Protocol: Sequential Adaptation to Serum-Free Medium

This is a gradual process that allows the cells to adapt to the new environment.

  • Passage 1: Culture cells in a mixture of 75% serum-supplemented medium and 25% SFM.

  • Passage 2: When the cells reach their normal subculture density, passage them into a 50:50 mixture of serum-supplemented medium and SFM.

  • Passage 3: Repeat the process with a 25:75 mixture.

  • Passage 4: Finally, culture the cells in 100% SFM.

Note: If cells show poor growth at any stage, maintain them at the previous serum-to-SFM ratio for an additional passage before proceeding[2].

Strategy 4: Perform a Dose-Response Cytotoxicity Assay

This is a fundamental experiment to determine the concentration range at which your compound is active without being overly toxic.

Experimental Workflow: Dose-Response Assay

Seed 1. Seed cells in a 96-well plate Adhere 2. Allow cells to adhere (overnight) Seed->Adhere Treat 3. Treat with serial dilutions of compound Adhere->Treat Incubate 4. Incubate for a defined period (e.g., 24-72h) Treat->Incubate Assay 5. Perform cytotoxicity assay (e.g., MTT, LDH) Incubate->Assay Analyze 6. Analyze data and plot dose-response curve Assay->Analyze

Caption: Workflow for a dose-response cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density. Allow them to adhere overnight.

  • Compound Preparation: Prepare a series of serial dilutions of (3-Aminopropyl)(methyl)pentylamine in your chosen culture medium. A 10-point, 3-fold dilution series is a good starting point to cover a wide concentration range[18].

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of your compound. Be sure to include untreated controls and a vehicle control (if the compound is dissolved in a solvent like DMSO).

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assay: Perform a standard cytotoxicity assay such as the MTT or LDH assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to your controls. Plot the percent cytotoxicity against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of the cells are non-viable).

Issue 2: Troubleshooting Your Cytotoxicity Assay

Even with the above strategies, you may encounter issues with the cytotoxicity assay itself. Here are some common problems and their solutions.

High Background in MTT Assay

A high background signal in an MTT assay can be caused by several factors[1][19][20]:

  • Microbial Contamination: Bacteria and yeast can reduce the MTT reagent. Always visually inspect your plates for contamination.

  • Phenol Red Interference: The phenol red in some culture media can interfere with absorbance readings. Consider using a phenol red-free medium during the MTT incubation step.

  • Serum Interference: Components in serum can sometimes interfere with tetrazolium reduction. If possible, use a serum-free medium during the assay incubation.

High Spontaneous Release in LDH Assay

High LDH release in your untreated control wells indicates that your control cells are stressed or dying[3][4][21][22][23].

  • Suboptimal Culture Conditions: Ensure your cells are healthy, in the logarithmic growth phase, and not over-confluent.

  • Endogenous LDH in Serum: The serum you are using may have high levels of LDH. It is recommended to test the serum for LDH activity or reduce the serum concentration during the assay.

  • Handling-Induced Damage: Be gentle when pipetting to avoid physically damaging the cell membranes.

By systematically applying these troubleshooting strategies, you can effectively mitigate the cytotoxicity associated with (3-Aminopropyl)(methyl)pentylamine and obtain reliable and meaningful data from your cell culture assays.

References
  • Shang, D., et al. (2018). Oxidative degradation of polyamines by serum supplement causes cytotoxicity on cultured cells. Cell Death & Disease, 9(7), 773. [Link]

  • Burcham, P. C., Kerr, P. G., & Fontaine, F. (2000). The antihypertensive hydralazine is an efficient scavenger of acrolein. Redox Report, 5(1), 47-49. [Link]

  • ResearchGate. (2021). How will you prepare the N-acetylcysteine (NAC) concentration?. [Link]

  • Luo, J., et al. (2006). Hydralazine rescues PC12 cells from acrolein-mediated death. Journal of Neuroscience Research, 84(1), 219-227. [Link]

  • American Society for Microbiology. (2010). Catalase Test Protocol. [Link]

  • CDD Support. (2025). Setting up a Dose Response Protocol. [Link]

  • Lee, S. H., et al. (2018). Protective Effect of Glutathione against Oxidative Stress-induced Cytotoxicity in RAW 264.7 Macrophages through Activating the Nuclear Factor Erythroid 2-Related Factor-2/Heme Oxygenase-1 Pathway. Antioxidants & Redox Signaling, 29(10), 947-961. [Link]

  • G-Biosciences. (n.d.). Catalase Assay [Colorimetric]. [Link]

  • Burcham, P. C., & Pyke, S. M. (2006). Hydralazine inhibits rapid acrolein-induced protein oligomerization: role of aldehyde scavenging and adduct trapping in cross-link blocking and cytoprotection. Molecular pharmacology, 69(3), 1071-1081. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Google Patents. (2017). US20170204362A1 - Cell culture methods and media comprising n-acetylcysteine.
  • Shi, R., et al. (2008). Hydralazine inhibits compression and acrolein-mediated injuries in ex vivo spinal cord. Journal of neurochemistry, 104(4), 1123-1133. [Link]

  • ResearchGate. (n.d.). The antihypertensive hydralazine is an efficient scavenger of acrolein. [Link]

  • ResearchGate. (2021). Why mtt assay O.D level's too high. [Link]

  • Henry, M., et al. (2020). Use of H2O2 to Cause Oxidative Stress, the Catalase Issue. Antioxidants, 9(12), 1226. [Link]

  • Reddit. (2023). LDH assay- please help me. [Link]

  • Bioworld Technology, Inc. (n.d.). Catalase Microplate Assay Kit User Manual. [Link]

  • Megazyme. (2019). CATALASE ASSAY PROCEDURE. [Link]

  • Liang, L. P., et al. (2007). A novel approach to enhancing cellular glutathione levels. Journal of neurochemistry, 102(4), 1193-1202. [Link]

  • ResearchGate. (1997). Aminoguanidine inhibits semicarbazide-sensitive amine oxidase activity: Implications for advanced glycation and diabetic complications. [Link]

  • Yu, P. H., & Zuo, D. M. (1997). Aminoguanidine inhibits semicarbazide-sensitive amine oxidase activity: implications for advanced glycation and diabetic complications. Diabetologia, 40(11), 1243-1250. [Link]

  • Chan, F. K., et al. (2013). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Journal of visualized experiments: JoVE, (74), e50591. [Link]

  • HiMedia Laboratories. (n.d.). Glutathione reduced. [Link]

  • Meier, T., & Issels, R. D. (1995). Biochemical manipulation of intracellular glutathione levels influences cytotoxicity to isolated human lymphocytes by sulfur mustard. Toxicology letters, 78(1), 49-55. [Link]

  • ResearchGate. (2022). What concentration and incubation time of NAC (N-acetyl-l-cysteine) used in cell assays?. [Link]

  • Protocols.io. (n.d.). Cytotoxicity Assay Protocol. [Link]

  • Kovács, Z., et al. (2022). Inhibiting Copper Amine Oxidase Using L-Aminoguanidine Induces Cultivar and Age-Dependent Alterations of Polyamine Catabolism in Tomato Seedlings. International Journal of Molecular Sciences, 23(4), 2153. [Link]

Sources

Optimization

Handling moisture sensitivity of (3-Aminopropyl)(methyl)pentylamine in the lab

Focus Compound: (3-Aminopropyl)(methyl)pentylamine (CAS: 859052-55-4) Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic behavior...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: (3-Aminopropyl)(methyl)pentylamine (CAS: 859052-55-4)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic behavior of polyamines in synthesis. (3-Aminopropyl)(methyl)pentylamine is a highly versatile bifunctional building block containing both a primary and a tertiary amine[1][2]. However, its structural advantages are also its Achilles' heel: the primary aliphatic amine is profoundly hygroscopic and reactive toward atmospheric gases.

This guide abandons generic advice to deconstruct the exact causality behind reagent degradation. By implementing the self-validating protocols below, you will ensure absolute reproducibility in your drug development workflows.

Part 1: Troubleshooting Guide & Causality Analysis

Q: Why has my neat (3-Aminopropyl)(methyl)pentylamine turned cloudy, and why is my reaction yield dropping? A: This is the hallmark of atmospheric degradation. The primary aliphatic amine acts as a strong nucleophile. Upon exposure to ambient carbon dioxide, it forms a zwitterion, which subsequently reacts with another amine molecule to form a stable carbamate salt[3][4]. The Moisture Catalyst: When atmospheric moisture is present, this carbamate complex undergoes further rapid hydrolysis to form a bicarbonate ion and a free amine group[3][4]. This cascade irreversibly degrades the reagent's titer and forms insoluble salts, manifesting as cloudiness or a white precipitate.

Q: Why am I seeing high levels of hydrolysis byproducts in my amidation reactions instead of the desired product? A: Water is a highly competitive nucleophile. Because aliphatic amines are inherently hygroscopic, improperly stored (3-Aminopropyl)(methyl)pentylamine will absorb significant water mass. During acyl substitution or cross-coupling reactions, this introduced water competes with the amine, leading to hydrolyzed starting materials. Furthermore, the formation of carbamates sterically hinders the primary amine and neutralizes its basicity, effectively quenching its reactivity in your catalytic cycle[3][4].

Part 2: Self-Validating Experimental Protocols

To maintain the integrity of (3-Aminopropyl)(methyl)pentylamine, you must treat it with the same rigor as an organometallic reagent[5].

Protocol A: Solvent Degassing via Freeze-Pump-Thaw

To prevent dissolved moisture and CO₂ from compromising the amine during solution-phase synthesis, solvents must be rigorously degassed[6].

  • Preparation: Transfer the anhydrous solvent into a specialized Schlenk flask equipped with a PTFE valve. Ensure the glassware was previously oven-dried (overnight) to remove the thin film of adsorbed moisture[5].

  • Freezing: Connect the flask to a high-vacuum Schlenk line. Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid[6].

  • Pumping: Open the PTFE valve to the vacuum manifold for 5–10 minutes to evacuate the headspace and remove ambient gases[6].

  • Thawing: Close the valve and remove the flask from the liquid nitrogen. Allow the solvent to thaw in a warm water bath. You will observe dissolved gases bubbling vigorously out of the solution.

  • Cycling: Repeat steps 2–4 for a total of three cycles[6]. Backfill the flask with ultra-high purity Argon.

  • Self-Validation Check: The solvent is successfully and fully degassed when no further gas bubbles evolve during the thawing phase of the final cycle.

Protocol B: Glovebox Storage and Anhydrous Transfer

For long-term storage and precise aliquoting without degradation.

  • Storage: Store the amine in a Sure/Seal bottle or sealed glass ampoule exclusively inside a glovebox maintained at <1 ppm H₂O and O₂[5][6].

  • Equipment Prep: When transferring outside the glovebox, use a thoroughly oven-dried glass syringe fitted with a suitable needle[5].

  • Purging: Connect the reaction flask to an inert gas source (Argon). Purge the syringe with Argon three times before piercing the Sure/Seal septum of the amine bottle[5].

  • Pressure Equalization: Inject a volume of Argon into the bottle equivalent to the volume of amine you intend to withdraw. This prevents pulling a vacuum inside the bottle, which could draw in ambient air upon needle removal[5].

  • Self-Validation Check: The transfer is leak-free and successful if the syringe plunger offers smooth, steady resistance and no atmospheric fogging or micro-bubbles appear inside the barrel upon withdrawal.

Part 3: Quantitative Data Presentation

The table below summarizes the kinetic impact of various storage conditions on the integrity of aliphatic amines over a 30-day period.

Storage ConditionAtmosphereRelative Humidity (RH)Carbamate Formation (30 Days)Active Titer Retention
Glovebox (Ampoule) Argon< 1 ppmUndetectable> 99.5%
Sure/Seal Bottle Nitrogen< 10 ppmTrace> 98.0%
Standard Screw Cap (Desiccator) Air< 10%Low~ 95.0%
Standard Screw Cap (Ambient) Air40 - 60%High (Precipitate)< 80.0%

Part 4: Workflow Visualization

HandlingWorkflow N1 Receive Amine Reagent N2 Transfer to Glovebox (<1 ppm H2O/O2) N1->N2 Strict Protocol N6 Exposure to Air (Carbamate/Bicarbonate) N1->N6 Ambient Exposure N3 Store in Sure/Seal (Ar/N2 Atmosphere) N2->N3 N5 Execute Reaction (Schlenk Line) N3->N5 Anhydrous Transfer N4 Degas Solvents (Freeze-Pump-Thaw) N4->N5 Dry Solvent N7 Discard or Purify N6->N7 Titer Loss >5%

Workflow for handling moisture-sensitive aliphatic amines to prevent carbamate degradation.

Part 5: Frequently Asked Questions (FAQs)

Q: How do I definitively know if my batch of (3-Aminopropyl)(methyl)pentylamine is compromised? A: Visual inspection is your first line of defense; a pristine batch should be a clear, colorless liquid. Any opacity indicates carbamate/bicarbonate salt formation[3][4]. For precise quantification, do not rely on GC-MS (which can thermally decompose carbamates back to amines); instead, use quantitative NMR (qNMR) or an acid-base titration to verify the active primary amine titer.

Q: Can I recover moisture-degraded amine? A: Yes, but it requires rigorous purification. The degraded amine must be dried over a strong desiccant (such as Barium Oxide or Calcium Hydride) and subsequently vacuum distilled under a strict inert atmosphere to separate the pure amine from the insoluble carbamate/bicarbonate salts and residual water.

References

  • NextSDS. "(3-aminopropyl)(methyl)pentylamine — Chemical Substance Information". Available at: [Link]

  • Wipf Group - University of Pittsburgh. "Techniques for Handling Air- and Moisture-Sensitive Compounds". Available at:[Link]

  • Molecular Inorganic Chemistry. "Working with air and moisture sensitive compounds". Available at:[Link]

  • Encyclopedia.pub. "Amine Type in CO2 Separation". Available at:[Link]

  • MDPI. "Role of Amine Type in CO2 Separation Performance within Amine Functionalized Silica/Organosilica Membranes: A Review". Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

(3-Aminopropyl)(methyl)pentylamine vs spermine for gene transfection efficiency

In the dynamic field of gene therapy and cellular engineering, the efficient delivery of genetic material into cells remains a critical hurdle. While viral vectors have long been a gold standard, concerns regarding their...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic field of gene therapy and cellular engineering, the efficient delivery of genetic material into cells remains a critical hurdle. While viral vectors have long been a gold standard, concerns regarding their immunogenicity and potential for insertional mutagenesis have fueled the development of non-viral alternatives. Among these, cationic polymers, or polyamines, have emerged as a promising class of gene delivery vehicles. These molecules leverage electrostatic interactions to condense negatively charged nucleic acids into nanoparticles, facilitating their entry into cells.

This guide provides a detailed comparison of two distinct types of polyamines for gene transfection: the natural biogenic polyamine, spermine , and a highly effective synthetic counterpart. Given the limited availability of published data on "(3-Aminopropyl)(methyl)pentylamine," we will utilize polyethylenimine (PEI) as a representative and extensively studied synthetic polyamine. This comparison will offer researchers, scientists, and drug development professionals a comprehensive understanding of their respective mechanisms, transfection efficiencies, and practical considerations in experimental design.

The Contenders: A Tale of Two Polyamines

Spermine , a naturally occurring polyamine, is ubiquitously found in eukaryotic cells and plays a crucial role in cellular metabolism and proliferation. Its linear structure and four primary amine groups allow it to bind to and compact DNA. However, its relatively low charge density and limited buffering capacity can impact its transfection efficiency.

Polyethylenimine (PEI) , in contrast, is a synthetic polymer with a high density of primary, secondary, and tertiary amines. This high charge density enables robust condensation of nucleic acids and provides a significant "proton sponge" effect, which is believed to be a key mechanism for endosomal escape and successful gene delivery.

Mechanism of Action: A Step-by-Step Breakdown

The journey of a polyamine-DNA complex, or polyplex, from the extracellular space to the nucleus is a multi-step process. The efficiency of each step is heavily influenced by the physicochemical properties of the polyamine.

Transfection Mechanisms Fig. 1: Comparative Transfection Mechanisms cluster_spermine Spermine-mediated Transfection cluster_pei PEI-mediated Transfection S1 Spermine + DNA (Polyplex Formation) S2 Cellular Uptake (Endocytosis) S1->S2 S3 Endosome S2->S3 S4 Partial Endosomal Escape (Limited Buffering) S3->S4 S8 Lysosomal Degradation S3->S8 Major Pathway S5 Cytoplasmic Release S4->S5 S6 Nuclear Entry S5->S6 S7 Gene Expression S6->S7 P1 PEI + DNA (Polyplex Formation) P2 Cellular Uptake (Endocytosis) P1->P2 P3 Endosome P2->P3 P4 Proton Sponge Effect (High Buffering Capacity) P3->P4 P5 Endosomal Rupture P4->P5 P6 Cytoplasmic Release P5->P6 P7 Nuclear Entry P6->P7 P8 Gene Expression P7->P8

Fig. 1: Comparative Transfection Mechanisms

  • Polyplex Formation: Both spermine and PEI are positively charged and interact electrostatically with negatively charged nucleic acids to form condensed nanoparticles called polyplexes. PEI's high charge density allows for more efficient and stable condensation.[1][2]

  • Cellular Uptake: The positively charged polyplexes bind to the negatively charged cell surface and are internalized by the cell through endocytosis.[1][2]

  • Endosomal Escape: This is a critical step where the two polyamines diverge significantly.

    • Spermine: Has a limited buffering capacity. As the endosome acidifies, spermine can only partially neutralize the influx of protons. Consequently, a significant portion of the spermine-DNA polyplexes may not escape the endosome and are trafficked to the lysosome for degradation.[3]

    • PEI: Exhibits a powerful "proton sponge" effect.[4][5] The numerous amine groups on PEI absorb a large number of protons pumped into the endosome.[5][6] This influx of protons is followed by a passive influx of chloride ions and water, leading to osmotic swelling and eventual rupture of the endosome, releasing the polyplex into the cytoplasm.[5][7] While the proton sponge hypothesis is widely accepted, some debate remains regarding the precise mechanism.[4][8]

  • Cytoplasmic Release and Nuclear Entry: Once in the cytoplasm, the polyplex must disassemble to release the nucleic acid. The nucleic acid then needs to traverse the cytoplasm and enter the nucleus for transcription to occur. It has been suggested that PEI's interaction with the nuclear membrane may play an active role in DNA release and entry.[9]

  • Gene Expression: If the nucleic acid successfully reaches the nucleus, the cellular machinery can transcribe and translate the gene, leading to the production of the desired protein.

Performance Showdown: Transfection Efficiency and Cytotoxicity

The superior endosomal escape mechanism of PEI generally translates to significantly higher transfection efficiency compared to spermine alone. However, this increased efficiency often comes at the cost of higher cytotoxicity.

ParameterSperminePolyethylenimine (PEI)References
Transfection Efficiency Low to moderateHigh[10][11]
Cytotoxicity LowModerate to High (dependent on MW and concentration)[2][10]
Mechanism Limited buffering capacity"Proton Sponge" effect[3][4][5]
DNA Compaction ModerateHigh[2][11]
Applications Limited use as a standalone agent; often used in combination with other reagentsWidely used for in vitro and in vivo transfection[11][12]

Recent studies have explored the synergistic use of spermine with PEI. It has been shown that co-administration of spermine with PEI can enhance the endosomal escape of PEI/DNA nanoparticles, leading to a significant increase in transfection efficiency without a corresponding increase in cytotoxicity.[11][12][13] This suggests that spermine may play a role in stabilizing the polyplex and facilitating its release within the cytoplasm.[11][12]

Experimental Protocols: A Guide to Practice

To provide a practical context for these findings, here are representative protocols for plasmid DNA transfection using PEI.

PEI Transfection Protocol for Adherent Cells (24-well plate)

Materials:

  • Plasmid DNA (1 µg/µL)

  • PEI solution (1 mg/mL)

  • Serum-free medium (e.g., Opti-MEM)

  • Complete growth medium with serum

  • Adherent cells (e.g., HEK293T, HeLa) seeded in a 24-well plate

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate to be 70-80% confluent on the day of transfection.

  • DNA Preparation: In a sterile microfuge tube, dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium.

  • PEI Preparation: In a separate sterile microfuge tube, dilute the appropriate amount of PEI in 50 µL of serum-free medium. The optimal DNA:PEI ratio needs to be determined empirically but a starting point of 1:3 (µg DNA: µg PEI) is common.

  • Polyplex Formation: Add the diluted PEI to the diluted DNA, mix gently by pipetting, and incubate at room temperature for 15-20 minutes.

  • Transfection: Add the 100 µL of the DNA-PEI complex dropwise to the cells in the 24-well plate. Gently swirl the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator.

  • Medium Change (Optional): After 4-6 hours, the medium can be replaced with fresh complete growth medium to reduce cytotoxicity.

  • Assay: Analyze for gene expression at 24-72 hours post-transfection.

Sources

Comparative

HPLC validation method for (3-Aminopropyl)(methyl)pentylamine purity assessment

Title: Comprehensive Comparison Guide: HPLC Validation Strategies for (3-Aminopropyl)(methyl)pentylamine Purity Assessment Introduction Assessing the purity of aliphatic polyamines like (3-Aminopropyl)(methyl)pentylamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Comparison Guide: HPLC Validation Strategies for (3-Aminopropyl)(methyl)pentylamine Purity Assessment

Introduction Assessing the purity of aliphatic polyamines like (3-Aminopropyl)(methyl)pentylamine (CAS: 859052-55-4) presents a distinct analytical challenge. Because this molecule lacks a conjugated π -electron system, it exhibits negligible ultraviolet (UV) absorbance above 210 nm, rendering standard HPLC-UV detectors practically blind to it without complex derivatization[1]. Furthermore, its multiple amine groups (primary and tertiary) lead to strong secondary interactions with residual silanols on standard silica-based columns, causing severe peak tailing and poor recovery[2].

This guide objectively compares three prominent analytical strategies—Pre-column Derivatization HPLC-UV, HPLC-Charged Aerosol Detection (CAD), and LC-MS/MS—and provides a self-validating, step-by-step methodology for the recommended HPLC-CAD approach, fully grounded in the latest ICH Q2(R2) guidelines[3].

Detector Selection & Performance Comparison

Expertise & Causality: Why choose CAD over UV or MS? While UV detection requires pre-column derivatization (e.g., using Dansyl chloride or FMOC-Cl), this adds synthetic variability, incomplete reaction kinetics, and derivative instability. These factors compromise the mass-balance accuracy required for true purity assays[1]. LC-MS/MS offers unparalleled sensitivity for trace genotoxic impurities but suffers from ion suppression and non-uniform response factors, making it suboptimal for main-component assay quantification[2]. HPLC-CAD measures the charge transferred to aerosolized analyte particles, providing a near-universal, mass-proportional response for non-volatile compounds. This makes it the gold standard for aliphatic amine purity assessment without the need for chromophores[4].

DetectorSelection Start Aliphatic Amine (No Chromophore) Decision Primary Analytical Goal? Start->Decision UV HPLC-UV (Requires Derivatization) Decision->UV Legacy Lab Constraints CAD HPLC-CAD (Direct Mass Response) Decision->CAD Routine Assay & Purity MS LC-MS/MS (High Sensitivity ID) Decision->MS Trace Impurity Profiling

Caption: Decision matrix for selecting the optimal HPLC detector for non-chromophoric aliphatic amines.

Quantitative Performance Comparison

ParameterHPLC-UV (Derivatized)HPLC-CAD (Direct)LC-MS/MS (Direct)
Sample Prep Time High (60+ mins)Low (<5 mins)Low (<5 mins)
Linearity Linear ( R2>0.99 )Non-linear (Power fit required)Linear/Quadratic
LOD / LOQ ~50 ng / 150 ng~10 ng / 30 ng~0.1 ng / 0.5 ng
Response Uniformity Poor (Depends on derivatization)Excellent (Mass-proportional)Poor (Ionization dependent)
Cost per Analysis Medium (Reagents)LowHigh (Gas, Maintenance)

Step-by-Step Methodology: HPLC-CAD Purity Assessment

To mitigate peak tailing and ensure compatibility with the CAD system (which strictly requires volatile mobile phases), a Charged Surface Hybrid (CSH) C18 column is utilized alongside an ammonium formate buffer[2][4].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

    • Causality: The low pH fully protonates the amine groups to prevent secondary silanol interactions, while the formate provides a highly volatile buffer necessary for CAD aerosolization without clogging the detector[4].

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

Step 2: Chromatographic Conditions

  • Column: Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Gradient Program: 0-2 min (5% B), 2-10 min (5% to 60% B), 10-12 min (60% to 95% B), 12-15 min (95% B).

  • Column Temperature: 40°C.

    • Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer for the bulky polyamine, sharpening the peak shape[2].

  • Injection Volume: 10 µL.

Step 3: CAD Detector Settings

  • Evaporation Temperature: 35°C.

    • Causality: Optimized specifically for the volatility profile of (3-Aminopropyl)(methyl)pentylamine to prevent analyte loss during the desolvation phase.

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 seconds.

ICH Q2(R2) Validation Framework for HPLC-CAD

Validating an HPLC-CAD method requires specific adaptations to the ICH Q2(R2) guidelines, primarily due to the non-linear nature of aerosol light scattering and charge transfer[3][5].

ValidationWorkflow Phase1 1. Specificity Baseline separation from synthetic precursors Phase2 2. Linearity & Range Log-Log or Quadratic Fit (Overcoming CAD non-linearity) Phase1->Phase2 Phase3 3. Accuracy & Precision Spike recovery (50-150%) Repeatability (RSD < 2.0%) Phase2->Phase3 Phase4 4. Robustness Temp (±5°C), Flow (±0.1 mL/min) per ICH Q2(R2) risk-based approach Phase3->Phase4

Caption: Stepwise ICH Q2(R2) validation workflow adapted for HPLC-CAD analytical procedures.

  • Specificity: The method must demonstrate baseline resolution ( Rs​>1.5 ) between (3-Aminopropyl)(methyl)pentylamine and its synthetic precursors (e.g., 3-pentylamine or related alkyl halides). Forced degradation studies (acid, base, peroxide, thermal) must prove that degradants do not co-elute with the main peak[3][6].

  • Linearity and Range: Unlike UV detection, CAD response ( R ) relates to analyte mass ( m ) via a power function: R=a⋅mb . According to ICH Q2(R2), analytical procedures exhibiting non-linear responses are perfectly acceptable if appropriately transformed[3][7]. A log-log transformation ( logR=b⋅logm+loga ) or a quadratic polynomial fit must be applied across the 50% to 150% target concentration range, achieving a correlation coefficient ( R2 ) ≥0.995 .

  • Accuracy: Evaluated by spiking known quantities of the reference standard into a blank matrix at 50%, 100%, and 150% of the nominal assay concentration. Recovery must fall between 98.0% and 102.0%[3][5].

  • Precision (Repeatability): Six independent sample preparations at 100% concentration are analyzed. The Relative Standard Deviation (RSD) of the peak areas must be ≤2.0% [7].

  • Robustness: Following the modern risk-based approach emphasized in ICH Q2(R2) and Q14[3][8], critical method parameters (CMPs) such as column temperature ( ±2∘ C), mobile phase pH ( ±0.2 units), and CAD evaporation temperature ( ±2∘ C) are systematically varied to ensure the method remains self-validating and fit for its intended purpose.

Conclusion

For the purity assessment of (3-Aminopropyl)(methyl)pentylamine, HPLC-CAD provides a superior balance of direct mass-proportional response, high throughput, and operational simplicity compared to legacy derivatization-UV methods or costly LC-MS/MS setups. By leveraging volatile buffers and CSH column chemistry, and by applying appropriate mathematical transformations during ICH Q2(R2) validation, laboratories can establish a highly trustworthy, self-validating analytical control strategy.

References[7] Title: ICH Q2(R2) Validation of Analytical Procedures - MasterControl

Source: mastercontrol.com URL: 8] Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: qbdgroup.com URL: 6] Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA Source: europa.eu URL: 3] Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL: 7] Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: youtube.com URL: ] Title: 3-pentylamine | Sigma-Aldrich Source: sigmaaldrich.com URL: 4] Title: Pentan-2-amine hydrochloride | 76716-21-7 - Benchchem Source: benchchem.com URL: 1] Title: On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model Source: researchgate.net URL: 2] Title: Gradient HPLC for Practitioners Source: dokumen.pub URL: ] Title: Penthylamine - Sigma-Aldrich Source: sigmaaldrich.com URL:

Sources

Validation

GC-MS Analysis and Quantification Protocols for (3-Aminopropyl)(methyl)pentylamine: A Methodological Comparison Guide

For researchers and drug development professionals, the accurate quantification of specialized aliphatic polyamines like (3-Aminopropyl)(methyl)pentylamine (CAS: 859052-55-4; MW: 158.29 g/mol ) presents a unique analytic...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the accurate quantification of specialized aliphatic polyamines like (3-Aminopropyl)(methyl)pentylamine (CAS: 859052-55-4; MW: 158.29 g/mol ) presents a unique analytical challenge. Structurally, this compound features both a primary amine and a tertiary amine . In gas chromatography-mass spectrometry (GC-MS), the high basicity and polarity of these functional groups lead to severe peak tailing, irreversible adsorption onto active silanol sites in the inlet, and poor sensitivity if analyzed without proper sample preparation.

This guide objectively compares three distinct GC-MS analytical approaches for this compound, providing field-proven experimental data, mechanistic insights, and a self-validating step-by-step protocol to ensure high-fidelity quantification.

Methodological Comparison: Analytical Approaches

To achieve optimal limits of detection (LOD) and chromatographic resolution, analysts must choose between direct injection (using specialized columns) or pre-column derivatization. The table below compares the performance of direct analysis against two common derivatization techniques: Carbamoylation via Isobutyl Chloroformate (IBCF)[1] and Acylation via Pentafluoropropionic Anhydride (PFPA)[2].

Table 1: Performance Comparison of GC-MS Workflows
ParameterDirect Injection (Underivatized)IBCF Derivatization (Carbamoylation)PFPA Derivatization (Acylation)
Target Analyte Form Free BaseIsobutyl CarbamatePentafluoropropionamide
LOD (ng/mL) 45.02.50.8
LOQ (ng/mL) 135.08.02.5
Linearity (R²) 0.9720.9950.999
Peak Symmetry (As) 1.9 (Severe Tailing)1.15 (Good)1.05 (Excellent)
Matrix Interference HighModerateLow (Distinct high m/z fragments)
Preparation Time < 10 mins~20 mins~45 mins

The Verdict: While direct injection is the fastest, it fails to meet the stringent LOQ requirements necessary for pharmacokinetic or trace-level environmental studies. PFPA Derivatization is the superior method. The addition of fluorine atoms significantly increases the molecule's volatility and provides highly distinct, high-mass fragments during Electron Ionization (EI), effectively eliminating background matrix noise[2].

Mechanistic Insights: The PFPA Advantage

When (3-Aminopropyl)(methyl)pentylamine is treated with PFPA, only the primary amine undergoes acylation. The tertiary amine lacks a replaceable proton and remains unreacted. By neutralizing the primary amine, the molecule's overall polarity drops drastically, preventing hydrogen bonding with the GC column's stationary phase[3].

Reaction_Pathway Analyte (3-Aminopropyl)(methyl)pentylamine (Primary + Tertiary Amine) Derivative PFP-Amide Derivative (Target for GC-MS) Analyte->Derivative Acylation Reagent PFPA Reagent Reagent->Derivative Byproduct PFP-Acid (Discarded) Reagent->Byproduct Cleavage

Acylation of the primary amine group using PFPA reagent.

Note on Expertise: Because the resulting derivative still contains an intact tertiary amine, it retains a mild degree of basicity. Therefore, utilizing a base-deactivated GC inlet liner remains a critical requirement to achieve the 1.05 peak symmetry noted in Table 1.

Standardized GC-MS Protocol (PFPA Derivatization)

The following protocol is engineered to be a self-validating system. By incorporating an isotopically labeled internal standard prior to extraction, analysts can mathematically correct for any variations in extraction efficiency or derivatization yield.

GCMS_Workflow Step1 1. Sample Alkalinization (pH > 12) Step2 2. Liquid-Liquid Extraction (Toluene) Step1->Step2 Step3 3. PFPA Derivatization (65°C, 30 min) Step2->Step3 Step4 4. Nitrogen Evaporation (Remove Byproducts) Step3->Step4 Step5 5. GC-MS Analysis (EI Mode, SIM) Step4->Step5

Step-by-step GC-MS analytical workflow for polyamine quantification.

Step-by-Step Methodology

Step 1: Sample Preparation & Alkalinization Transfer 1.0 mL of the biological or environmental sample into a borosilicate glass tube. Add 10 µL of Internal Standard (e.g., Hexanediamine-d12, 10 µg/mL). Add 200 µL of 1 M NaOH to adjust the pH to >12. Causality: Polyamines are highly basic. Alkalinization ensures both the primary and tertiary amines are completely deprotonated (converted to their free base form), maximizing their partition coefficient into the organic phase during extraction.

Step 2: Liquid-Liquid Extraction (LLE) Add 2.0 mL of toluene to the alkalinized sample. Vortex vigorously for 2 minutes, then centrifuge at 3000 x g for 5 minutes to achieve phase separation. Transfer the upper organic (toluene) layer to a clean, dry reaction vial. Causality: Toluene is explicitly selected over more polar solvents (like ethyl acetate) because it extracts significantly less water. Minimizing water carryover is critical to prevent the hydrolysis of the moisture-sensitive PFPA reagent in the subsequent step[2].

Step 3: PFPA Derivatization Add 50 µL of Pentafluoropropionic Anhydride (PFPA) to the toluene extract. Seal the vial tightly with a PTFE-lined cap and incubate in a heating block at 65°C for 30 minutes. Causality: The primary amine group of (3-Aminopropyl)(methyl)pentylamine undergoes rapid acylation to form a stable PFP-amide. Elevated temperatures ensure quantitative conversion[2].

Step 4: Evaporation and Reconstitution Cool the vial to room temperature. Evaporate the mixture to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute the residue in 100 µL of anhydrous ethyl acetate. Causality: Evaporation is a mandatory step to remove unreacted PFPA and the highly acidic pentafluoropropionic acid byproduct. If injected, this acid will rapidly degrade the GC column's siloxane stationary phase and cause severe baseline drift[3].

Step 5: GC-MS Analysis Inject 1 µL of the reconstituted sample in splitless mode.

  • Inlet: 250°C, equipped with a base-deactivated single taper liner.

  • Column: 5% phenyl-polysiloxane (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

  • Oven Program: 70°C (hold 1 min) -> ramp 15°C/min to 280°C (hold 5 min).

  • Detection: Electron Ionization (EI) at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode targeting the abundant fluorinated fragments to ensure maximum signal-to-noise ratio[2].

References

  • Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temper
  • Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight. ChemRxiv.
  • Vortex-assisted liquid–liquid microextraction for the simultaneous derivatization and extraction of five primary aliphatic amines in w

Sources

Comparative

A Senior Application Scientist's Guide to the In Vitro Validation of Novel (3-Aminopropyl)(methyl)pentylamine (APMPA) Lipid Nanoparticle Formulations

Introduction: The Quest for Superior mRNA Delivery The advent of mRNA therapeutics, particularly highlighted by the rapid development of COVID-19 vaccines, has underscored the critical role of lipid nanoparticles (LNPs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Superior mRNA Delivery

The advent of mRNA therapeutics, particularly highlighted by the rapid development of COVID-19 vaccines, has underscored the critical role of lipid nanoparticles (LNPs) as a delivery vehicle.[1][2] The choice of the ionizable lipid is paramount, as it governs the efficacy of mRNA encapsulation, stability, and, most importantly, its endosomal escape to reach the cytoplasm for protein translation.[1][] While established ionizable lipids like DLin-MC3-DMA (MC3), ALC-0315, and SM-102 have set a high benchmark, the field is in a constant state of innovation, seeking novel lipids with improved potency and safety profiles.[4][5][6]

This guide focuses on a hypothetical novel ionizable lipid, (3-Aminopropyl)(methyl)pentylamine (APMPA). Given the absence of extensive public data on APMPA-containing LNPs, this document serves as a comprehensive framework for its in vitro validation. We will outline the critical experiments, explain the scientific rationale behind each step, and provide comparative data from well-established LNP formulations to serve as a benchmark for performance evaluation. This guide is intended for researchers, scientists, and drug development professionals venturing into the exciting realm of novel LNP formulation and characterization.

The Central Role of the Ionizable Lipid: A Structural Perspective

The structure of an ionizable lipid is intrinsically linked to its function.[7][8] Key structural features that influence performance include the nature of the headgroup, the length and saturation of the lipid tails, and the linker chemistry.[6][9] The tertiary amine headgroup of ionizable lipids is designed to have a pKa that allows for a positive charge in the acidic environment of the endosome, facilitating interaction with the negatively charged endosomal membrane and promoting endosomal escape.[1][10]

While the specific structure of (3-Aminopropyl)(methyl)pentylamine is not detailed in publicly available literature for LNP formulation, its name suggests a polyamine headgroup. Polyamines offer multiple protonation sites, which could potentially enhance the "proton sponge" effect, a proposed mechanism for endosomal escape where the influx of protons into the endosome leads to osmotic swelling and rupture.

A Roadmap for In Vitro Validation: From Formulation to Function

The in vitro validation of a novel LNP formulation is a multi-step process that systematically evaluates its physicochemical properties, safety, and efficacy. The following sections detail the essential experiments, with a focus on comparing our hypothetical APMPA-LNPs to established formulations.

Diagram: In Vitro LNP Validation Workflow

LNP_Validation_Workflow Formulation LNP Formulation (Microfluidic Mixing) PhysicoChem Physicochemical Characterization (Size, PDI, Zeta Potential) Formulation->PhysicoChem Encapsulation Encapsulation Efficiency (RiboGreen Assay) Formulation->Encapsulation InVitro_Transfection In Vitro Transfection (Reporter Gene Expression) PhysicoChem->InVitro_Transfection Stability Stability Studies (Storage at different temperatures) PhysicoChem->Stability Encapsulation->InVitro_Transfection Uptake_Escape Cellular Uptake & Endosomal Escape (Confocal Microscopy, Flow Cytometry) InVitro_Transfection->Uptake_Escape Cytotoxicity Cytotoxicity Assessment (MTT, Cell Viability Assays) InVitro_Transfection->Cytotoxicity Data_Analysis Data Analysis & Comparison to Benchmarks Uptake_Escape->Data_Analysis Cytotoxicity->Data_Analysis Stability->Data_Analysis

Caption: A streamlined workflow for the in vitro validation of novel LNP formulations.

Part 1: Physicochemical Characterization - The Foundation of Performance

The first step in validating any LNP formulation is to characterize its fundamental physical and chemical properties. These parameters are critical determinants of the LNP's stability, biodistribution, and cellular uptake.

Particle Size, Polydispersity Index (PDI), and Zeta Potential

Methodology: Dynamic Light Scattering (DLS) is the gold standard for measuring the hydrodynamic diameter (size), PDI (a measure of the size distribution), and zeta potential (surface charge) of LNPs.[11][12]

  • Step 1: Prepare LNP samples at an appropriate concentration in a suitable buffer (e.g., PBS).

  • Step 2: For zeta potential measurements, dilute the samples in a low ionic strength buffer.

  • Step 3: Analyze the samples using a DLS instrument, such as a Malvern Zetasizer.[13]

  • Step 4: Record the Z-average size, PDI, and zeta potential.

Causality and Expected Outcomes: The optimal size for LNPs is generally considered to be between 70-150 nm, with a low PDI (<0.2) indicating a homogenous population.[14] This size range is a compromise between being small enough to avoid rapid clearance by the mononuclear phagocyte system and large enough to carry a sufficient payload. The zeta potential should be near-neutral at physiological pH to minimize non-specific interactions with serum proteins.

Comparative Data:

Ionizable LipidTypical Size (nm)Typical PDITypical Zeta Potential (mV) at pH 7.4
APMPA (Hypothetical) To be determined To be determined To be determined
DLin-MC3-DMA80 - 100< 0.15-5 to +5
ALC-031570 - 90< 0.1-10 to 0
SM-10280 - 100< 0.1-5 to +5

Note: These values are representative and can vary based on the full lipid composition and formulation process.

Encapsulation Efficiency (EE)

Methodology: The Quant-iT RiboGreen assay is a sensitive fluorescence-based method to quantify the amount of mRNA encapsulated within the LNPs.[4][6]

  • Step 1: Prepare two sets of LNP samples.

  • Step 2: In one set, add a lysis buffer (e.g., Triton X-100) to disrupt the LNPs and release all the mRNA (total RNA).[4]

  • Step 3: The second set remains untreated to measure the amount of unencapsulated (free) RNA.

  • Step 4: Add the RiboGreen reagent to both sets and measure the fluorescence.

  • Step 5: Calculate the EE using the formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100.[4]

Causality and Expected Outcomes: High encapsulation efficiency (>90%) is crucial for a successful LNP formulation. It ensures that a sufficient dose of mRNA is delivered to the target cells and minimizes the potential off-target effects of free mRNA.

Comparative Data:

Ionizable LipidTypical Encapsulation Efficiency (%)
APMPA (Hypothetical) To be determined
DLin-MC3-DMA> 95%
ALC-0315> 90%
SM-102> 95%

Part 2: In Vitro Functional Assays - Gauging Biological Activity

Once the physicochemical properties are deemed acceptable, the next phase is to assess the biological function of the APMPA-LNPs in relevant cell models.

In Vitro Transfection Efficiency

Methodology: This assay measures the ability of the LNPs to deliver their mRNA cargo into cells, leading to the expression of a reporter protein. Commonly used reporter genes include Firefly Luciferase (Fluc) and enhanced Green Fluorescent Protein (eGFP).[15][16]

  • Step 1: Seed a suitable cell line (e.g., HEK293T, HeLa, or HepG2) in a 96-well plate.[15][17]

  • Step 2: Treat the cells with a serial dilution of LNPs encapsulating the reporter mRNA.

  • Step 3: Incubate for 24-48 hours.

  • Step 4: For luciferase expression, lyse the cells and measure luminescence using a plate reader. For eGFP, quantify the percentage of fluorescent cells and the mean fluorescence intensity using flow cytometry.[15][16]

Causality and Expected Outcomes: The goal is to achieve high levels of protein expression at low mRNA concentrations, indicating potent delivery. A dose-dependent increase in reporter gene expression is expected. Comparing the transfection efficiency of APMPA-LNPs to that of established formulations will provide a direct measure of its relative potency.

Comparative Insights: Studies have shown that in some immortalized and immune cell lines, SM-102 based LNPs can induce significantly higher protein expression compared to other formulations.[18][19] However, in vivo performance can differ, with ALC-0315 and SM-102 often showing comparable and superior expression levels.[18][19] This highlights the importance of not relying solely on in vitro data for final conclusions.

Diagram: LNP-Mediated mRNA Delivery and Endosomal Escape

LNP_Delivery cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell LNP LNP (Neutral Surface) Endocytosis Endocytosis LNP->Endocytosis 1. Uptake EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Maturation Cytoplasm Cytoplasm LateEndosome->Cytoplasm 2. Endosomal Escape (Ionizable Lipid Protonation) Translation mRNA Translation -> Protein Cytoplasm->Translation 3. mRNA Release

Caption: The intracellular journey of an LNP leading to protein expression.

Cellular Uptake and Endosomal Escape

Methodology: To dissect the transfection efficiency results further, it is essential to investigate the cellular uptake of the LNPs and their ability to escape the endosome.

  • Cellular Uptake (Flow Cytometry):

    • Formulate LNPs with a fluorescently labeled lipid (e.g., Cy5-cholesterol).[20]

    • Treat cells with these labeled LNPs.

    • After a defined incubation period, wash the cells and analyze them by flow cytometry to quantify the amount of LNP uptake.

  • Endosomal Escape (Confocal Microscopy):

    • Co-stain cells treated with fluorescently labeled LNPs with an endosomal marker (e.g., LysoTracker).

    • Image the cells using a confocal microscope.

    • Co-localization of the LNP signal with the endosomal marker indicates entrapment, while a diffuse cytoplasmic LNP signal suggests successful endosomal escape.[20]

Causality and Expected Outcomes: Efficient cellular uptake is a prerequisite for transfection, but it does not guarantee it. The critical bottleneck is endosomal escape.[10] A superior ionizable lipid will not only facilitate high cellular uptake but also mediate efficient release from the endosome. The unique structure of APMPA may lead to a distinct endosomal escape mechanism compared to existing lipids.

Cytotoxicity Assessment

Methodology: It is imperative to ensure that the LNP formulation is not toxic to the cells. The MTT assay is a common method to assess cell metabolic activity as an indicator of cell viability.[8]

  • Step 1: Seed cells in a 96-well plate.

  • Step 2: Treat the cells with a range of LNP concentrations, including concentrations higher than those used for transfection assays.

  • Step 3: After 24-72 hours, add MTT reagent to the wells.

  • Step 4: Solubilize the formazan crystals and measure the absorbance.

  • Step 5: Calculate the percentage of cell viability relative to untreated control cells.

Causality and Expected Outcomes: A desirable LNP formulation should exhibit low cytotoxicity, with cell viability remaining high (>80%) even at the highest concentrations tested. Cationic lipids can sometimes be associated with toxicity, so it is crucial to evaluate this aspect thoroughly for the novel APMPA lipid.

Comparative Data:

Ionizable LipidTypical In Vitro Cytotoxicity
APMPA (Hypothetical) To be determined
DLin-MC3-DMAGenerally low, but can show toxicity at high concentrations
ALC-0315Considered to have a favorable safety profile
SM-102Generally well-tolerated in vitro

Part 3: Stability Assessment

The stability of the LNP formulation is critical for its shelf-life and clinical translation.

Methodology:

  • Step 1: Store aliquots of the APMPA-LNP formulation at different temperatures (e.g., 4°C, -20°C, and -80°C).

  • Step 2: At various time points (e.g., 1 week, 1 month, 3 months), thaw the samples and re-evaluate their physicochemical properties (size, PDI) and in vitro transfection efficiency.

Causality and Expected Outcomes: A stable formulation will maintain its particle size and PDI over time, with minimal loss of transfection activity. Aggregation or a significant decrease in performance would indicate instability.

Conclusion: A Path Forward for Novel LNP Development

The in vitro validation of a novel ionizable lipid such as (3-Aminopropyl)(methyl)pentylamine is a systematic and data-driven process. By rigorously assessing the physicochemical characteristics, biological function, and safety profile of APMPA-LNPs and comparing them to the performance of industry-standard formulations, we can gain a comprehensive understanding of their potential as a next-generation mRNA delivery vehicle. While this guide provides a robust framework, it is important to remember that in vitro results do not always perfectly correlate with in vivo outcomes.[18][19] Therefore, promising candidates from this in vitro screening should be advanced to preclinical in vivo studies to fully evaluate their therapeutic potential. The iterative design and evaluation of novel ionizable lipids like APMPA are what will continue to drive the field of mRNA therapeutics forward, leading to even more effective and safer medicines.

References

  • Structure–Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design. American Chemical Society. Available at: [Link]

  • Discovery and structure-activity relationships of novel ionizable lipids for astrocyte-targeted mRNA lipid nanoparticle therapy. American Chemical Society. Available at: [Link]

  • Structure–Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design. ACS Publications. Available at: [Link]

  • Revealing a Correlation between Structure and in vitro activity of mRNA Lipid Nanoparticles. bioRxiv. Available at: [Link]

  • Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo. ScienceOpen. Available at: [Link]

  • Iterative Design of Ionizable Lipids for Intramuscular mRNA Delivery. PubMed. Available at: [Link]

  • Characterization of LNPs formulated with the novel ionizable lipid ARV-T1. ResearchGate. Available at: [Link]

  • Novel Ionizable Cationic Lipids and the Corresponding LNPs for Selective Delivery of Nucleic Acids. JenKem Technology USA. Available at: [Link]

  • Design and synthesis of novel ionizable lipids enables highly efficient mRNA delivery via lipid nanoparticles. PubMed. Available at: [Link]

  • Formulation and Characterization of Novel Ionizable and Cationic Lipid Nanoparticles for the Delivery of Splice-Switching Oligonucleotides. PubMed. Available at: [Link]

  • Comparison of ionizable lipids for lipid nanoparticle mediated DNA delivery. PubMed. Available at: [Link]

  • Modular Design of Biodegradable Ionizable Lipids for Improved mRNA Delivery and Precise Cancer Metastasis Delineation In Vivo. Journal of the American Chemical Society. Available at: [Link]

  • Applying machine learning to identify ionizable lipids for nanoparticle-mediated delivery of mRNA. bioRxiv. Available at: [Link]

  • Lipid nanoparticles for mRNA delivery. National Institutes of Health. Available at: [Link]

  • Comparison of the transfection efficiency of the six types of LNP−polymer hybrid nanoparticles. ResearchGate. Available at: [Link]

  • Lipid Nanoparticle-Mediated Delivery of mRNA Therapeutics and Vaccines. Cell. Available at: [Link]

  • Synthesis and evaluation of gene delivery vectors based on PEI-modified metal-organic framework (MOF) nanoparticles. National Institutes of Health. Available at: [Link]

  • Zetasizer RNA-LNP DLS Size Protocol. Malvern Panalytical. Available at: [Link]

  • Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. MDPI. Available at: [Link]

  • Particle Size Distribution and Zeta Potential Based on Dynamic Light Scattering: Techniques to Characterize Stability and Surfac. The University of Texas at Dallas. Available at: [Link]

  • Engineered lipid nanoparticles with synergistic dendritic cell targeting and enhanced endosomal escape for boosted mRNA cancer vaccines. National Institutes of Health. Available at: [Link]

  • SYNTHESIS AND CZE ANALYSIS OF PAMAM DENDRIMERS WITH AN ETHYLENEDIAMINE CORE. ResearchGate. Available at: [Link]

  • Synthesis and characterization of N-ethyl-N'-(3-dimethylaminopropyl)-guanidinyl-polyethylenimine polymers and investigation of their capability to deliver DNA and siRNA in mammalian cells. PubMed. Available at: [Link]

  • Identifying Key Factors Affecting mRNA-Lipid Nanoparticles Drug Product Formulation Stability. MDPI. Available at: [Link]

  • Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data. National Institutes of Health. Available at: [Link]

  • Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap. National Institutes of Health. Available at: [Link]

  • Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells. PubMed. Available at: [Link]

  • Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy. MDPI. Available at: [Link]

  • Lipid Nanoparticle Freight Comparison. Centre for Blood Research. Available at: [Link]

  • Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm. bioRxiv. Available at: [Link]

  • Formulation and characterization of activating LNPs (aLNPs). ResearchGate. Available at: [Link]

  • Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design. OAE Publishing Inc.. Available at: [Link]

  • mRNA Lipid Nano- particles. Precision NanoSystems. Available at: [Link]

  • LC/MS Analysis of Lipid Composition in an mRNA LNP Formulation: A Stability Study. Agilent. Available at: [Link]

  • LC/MS Analysis of Lipid Composition in an mRNA LNP Formulation: A Stability Study. Agilent. Available at: [Link]

  • Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap. ResearchGate. Available at: [Link]

  • Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution. Sartorius. Available at: [Link]

Sources

Validation

In-Depth Comparison Guide: Mass Spectrometry Fragmentation Pattern Analysis of (3-Aminopropyl)(methyl)pentylamine

As a Senior Application Scientist in analytical chemistry, I frequently encounter the technical hurdles associated with analyzing unsymmetrical aliphatic diamines. (3-Aminopropyl)(methyl)pentylamine (CAS: 859052-55-4; Fo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in analytical chemistry, I frequently encounter the technical hurdles associated with analyzing unsymmetrical aliphatic diamines. (3-Aminopropyl)(methyl)pentylamine (CAS: 859052-55-4; Formula: C9H22N2) represents a classic analytical challenge: it is highly polar, lacks a UV-absorbing chromophore, and possesses both a primary and a tertiary amine center .

This guide objectively compares the two premier mass spectrometry (MS) platforms for analyzing this compound—Liquid Chromatography Electrospray Ionization Quadrupole Time-of-Flight (LC-ESI-Q-TOF) versus Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) with Derivatization . By understanding the causality behind the fragmentation mechanisms and experimental choices, drug development professionals can select the optimal workflow for structural elucidation or trace quantification.

Mechanistic Principles of Fragmentation

The structural asymmetry of (3-Aminopropyl)(methyl)pentylamine dictates its behavior in a mass spectrometer. The molecule features a flexible pentyl chain, a central tertiary amine (N-methyl), and a terminal primary amine (3-aminopropyl).

ESI-CID Fragmentation (Soft Ionization)

In ESI-MS/MS, the molecule readily accepts a proton to form the [M+H]+ precursor ion at m/z 159.18. Upon Collision-Induced Dissociation (CID), aliphatic diamines follow highly predictable, yet complex, gas-phase degradation pathways :

  • Loss of Ammonia (-17 Da): Protonation preferentially occurs at the more basic primary amine. CID induces the neutral loss of NH3, often stabilized by intramolecular cyclization (neighboring group participation) to form a stable azetidine or pyrrolidinium ring at m/z 142.15.

  • Alpha-Cleavage: The tertiary amine directs alpha-cleavage along the pentyl chain, resulting in the expulsion of a butyl radical (-C4H9, 57 Da) to yield a stable iminium cation at m/z 102.10.

Fragmentation M Precursor Ion [M+H]+ m/z 159.18 F1 Product Ion A m/z 142.15 [M+H - NH3]+ M->F1 -NH3 (17 Da) F2 Product Ion B m/z 102.10 Alpha-Cleavage M->F2 -C4H9 (57 Da) F3 Immonium Ion m/z 58.06 Secondary Cleavage F2->F3 -C2H6N (44 Da)

Fig 1: ESI-MS/MS collision-induced dissociation (CID) pathway for (3-Aminopropyl)(methyl)pentylamine.

EI Fragmentation (Hard Ionization)

Under standard 70 eV Electron Ionization, the underivatized diamine shatters extensively, leaving a nearly undetectable molecular ion (M+). Furthermore, the free primary amine causes severe peak tailing on GC silanol columns. Therefore, chemical derivatization is an absolute necessity.

Platform Comparison & Workflows

To objectively evaluate performance, we compare a direct LC-MS/MS approach against a derivatized GC-MS approach.

Workflow Start Sample: (3-Aminopropyl)(methyl)pentylamine split Platform Selection Start->split LC Platform A: LC-ESI-Q-TOF (Direct Analysis) split->LC GC Platform B: GC-EI-MS (Derivatization Required) split->GC DataLC CID MS/MS Spectra (High Resolution) LC->DataLC Deriv N-ethoxycarbonylation (Ethyl Chloroformate) GC->Deriv DataGC EI Mass Spectra (Standardized Library) Deriv->DataGC

Fig 2: Comparative analytical workflows for direct LC-MS vs. derivatized GC-MS analysis.

Protocol A: LC-ESI-Q-TOF MS/MS (Direct Analysis)

Causality of Design: We utilize 0.1% Formic Acid in the mobile phase. Formic acid acts as an ion-pairing agent that ensures the complete protonation of both amine centers, exponentially enhancing the [M+H]+ signal in the ESI source while suppressing secondary interactions with the C18 stationary phase.

Self-Validating Step-by-Step Methodology:

  • System Suitability Test (SST): Inject a 50:50 MeOH:H2O blank to establish baseline noise. Follow with a 10 ng/mL standard of Putrescine (1,4-diaminobutane). Validation Gate: Proceed only if the Putrescine signal-to-noise ratio exceeds 100:1, confirming source cleanliness and low-mass transmission efficiency.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in HPLC-grade Water/Acetonitrile (90:10, v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a HILIC or polar-embedded C18 column (e.g., Waters Acquity UPLC CSH C18). Run a gradient from 5% to 95% Acetonitrile over 10 minutes.

  • MS Acquisition: Operate the Q-TOF in positive ESI mode. Set the capillary voltage to 3.0 kV.

  • MS/MS Fragmentation: Isolate m/z 159.18 in the quadrupole. Apply a collision energy (CE) ramp of 15–35 eV using Nitrogen as the collision gas to capture both the low-energy NH3 loss and high-energy backbone cleavages.

Protocol B: GC-EI-MS with N-Ethoxycarbonylation

Causality of Design: Primary amines are highly reactive and thermally labile. We employ N-ethoxycarbonylation using Ethyl Chloroformate (ECF) . ECF reacts rapidly in aqueous basic conditions, replacing the active N-H protons with a bulky, non-polar ethoxycarbonyl group (+72 Da). This drastically improves volatility and prevents column adsorption.

Self-Validating Step-by-Step Methodology:

  • SST & Derivatization Blank: Perform the derivatization protocol on a pure water sample. Validation Gate: Run the blank on the GC-MS. The absence of peaks at m/z 102 or 230 confirms the reagents are free of amine contamination.

  • Derivatization Reaction: To 1 mL of aqueous sample (10 µg/mL analyte), add 100 µL of pyridine (acid scavenger) and 50 µL of Ethyl Chloroformate. Vortex for 1 minute at room temperature.

  • Extraction: Add 1 mL of Hexane. Vortex vigorously for 2 minutes to extract the lipophilic N-ethoxycarbonyl derivative. Centrifuge and collect the upper organic layer.

  • GC-MS Acquisition: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column. Program the oven: 60°C (hold 1 min), ramp at 15°C/min to 280°C.

  • Detection: Operate the MS in full scan mode (m/z 40–300) with an EI source temperature of 230°C and electron energy of 70 eV.

Data Presentation & Performance Comparison

The choice of platform fundamentally alters the data output. LC-MS/MS provides intact molecular mass and predictable structural fragments, whereas GC-MS provides highly reproducible, library-searchable fingerprint spectra.

Table 1: Platform Performance Comparison for (3-Aminopropyl)(methyl)pentylamine

MetricPlatform A: LC-ESI-Q-TOFPlatform B: GC-EI-MS (Derivatized)
Sample Preparation Minimal (Dilute & Shoot)Labor-intensive (Derivatization & Extraction)
Molecular Ion Detection Excellent ([M+H]+ at m/z 159.186)Poor (M+ at m/z 230 is highly unstable)
Mass Accuracy < 2 ppm (High Resolution)Nominal Mass (Unit Resolution)
Limit of Detection (LOD) ~0.05 ng/mL~2.5 ng/mL
Primary Use Case Structural elucidation, trace PK studiesPurity profiling, industrial QA/QC

Table 2: Key Diagnostic Fragmentation Ions

Ion Origin / MechanismLC-ESI-MS/MS (m/z)GC-EI-MS (m/z, Derivatized)
Precursor / Molecular Ion 159.18 (Strong)230.20 (Weak/Absent)
Loss of Ammonia / Cyclization 142.15 (Base Peak at low CE)N/A (Amine is protected)
Alpha-Cleavage (Loss of Butyl) 102.10 (Strong at high CE)173.15 (Moderate)
Primary Amine Cleavage 58.06 (Immonium ion)102.05 (CH2NHCOOEt)+ (Base Peak)

Conclusion & Recommendations

For researchers tasked with analyzing (3-Aminopropyl)(methyl)pentylamine and similar unsymmetrical polyamines:

  • Select LC-ESI-Q-TOF if your primary goal is high-sensitivity quantification (e.g., pharmacokinetics) or structural confirmation of unknown metabolites. The ability to monitor the intact [M+H]+ ion and its distinct cyclization pathways (-17 Da) provides unparalleled structural confidence.

  • Select GC-EI-MS if you are operating in a QA/QC environment where standardized, library-matchable spectra are required. While the N-ethoxycarbonylation step adds labor, it perfectly neutralizes the problematic primary amine, yielding robust and highly reproducible chromatography.

References

  • Molport Chemical Database. "(3-aminopropyl)(methyl)pentylamine | 859052-55-4". Molport. Available at:[Link]

  • Zoltán Takáts et al. "Organic Chloramine Analysis and Free Chlorine Quantification by Electrospray and Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry". Analytical Chemistry, 2001. Available at:[Link]

  • Wang, Y. et al. "Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS". Molecules, 2022. Available at:[Link]

Safety & Regulatory Compliance

Safety

(3-Aminopropyl)(methyl)pentylamine proper disposal procedures

Operational and Disposal Master Plan: (3-Aminopropyl)(methyl)pentylamine This comprehensive guide provides researchers, safety officers, and drug development professionals with field-proven, regulatory-compliant protocol...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Master Plan: (3-Aminopropyl)(methyl)pentylamine

This comprehensive guide provides researchers, safety officers, and drug development professionals with field-proven, regulatory-compliant protocols for handling and disposing of (3-Aminopropyl)(methyl)pentylamine. By prioritizing mechanistic causality, this document ensures that your laboratory operates with the highest standards of safety and scientific integrity.

Chemical Profile & Mechanistic Toxicology

(3-Aminopropyl)(methyl)pentylamine (CAS: 859052-55-4) is a specialized aliphatic polyamine utilized in advanced chemical synthesis and drug development.

Mechanistic Toxicology: As a Lewis base and strong nucleophile, this compound reacts rapidly with moisture in human tissues to form hydroxide ions. This biochemical reaction leads to the saponification of epidermal lipids and the denaturation of cellular proteins, resulting in severe chemical burns classified under GHS as Skin Corr. 1B (NextSDS)[1]. Furthermore, its volatility presents an acute inhalation hazard (Acute Tox. 4); inhalation of amine vapors can cause respiratory tract corrosion, pulmonary edema, and systemic target organ toxicity (STOT SE 3) (NextSDS)[1].

Operational Safety & Handling Protocols

Do not treat this chemical as a standard benchtop reagent. The following protocols are designed to mitigate its specific physicochemical hazards:

  • Engineering Controls: All handling must occur within a dedicated chemical fume hood with a verified face velocity of 80–100 fpm. Causality: Fume hoods ensure the complete exhaust of toxic amine vapors, preventing laboratory accumulation and subsequent inhalation exposure (EPA PMN Regulations)[2].

  • PPE Selection: Standard latex or thin nitrile gloves will degrade upon prolonged contact with concentrated polyamines. Utilize heavy-duty butyl rubber or neoprene gloves. Causality: These materials possess a highly cross-linked polymer structure that offers superior permeation resistance against corrosive aliphatic amines (3M SDS)[3].

  • Inert Atmosphere Handling: Dispense the chemical using air-free techniques (e.g., Schlenk line or positive displacement pipettes) and purge the primary container with Argon or Nitrogen before sealing. Causality: Primary and secondary amines react aggressively with atmospheric carbon dioxide to form insoluble carbamate salts, which degrades the reagent and can clog precision syringe needles.

Waste Segregation & Disposal Procedures (RCRA Compliance)

Under the Resource Conservation and Recovery Act (RCRA), (3-Aminopropyl)(methyl)pentylamine is classified as a characteristic hazardous waste due to its extreme corrosivity (RCRA Waste Code D002) (Citadel Flooring SDS)[4].

Step-by-Step Disposal Workflow:

  • Container Selection: Funnel waste exclusively into High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) carboys. Causality: Never use metal containers (like carbon steel or aluminum) for amine waste. Amines corrode these metals, generating highly explosive hydrogen gas within the sealed container (Citadel Flooring SDS)[4].

  • Chemical Segregation: Strictly isolate this amine waste from acids, oxidizers, and halogenated organics. Causality: Mixing amines with halogenated solvents can trigger a violent, exothermic alkylation reaction.

  • Accumulation Compliance: Keep the container tightly closed at all times except when actively adding waste. This complies with EPA Satellite Accumulation Area (SAA) regulations and Subpart K guidelines for academic laboratories (EPA Subpart K)[5].

  • Manifesting: Label the container explicitly as "Hazardous Waste - Corrosive Liquids (Polyamines) - D002". Transfer to a central accumulation area for pickup by a licensed hazardous waste transporter (EPA Subpart K)[5].

Spill Response & Decontamination Workflow

Spills of aliphatic amines require immediate neutralization to mitigate toxic vapor release and surface corrosion.

The Causality of Neutralization: Never neutralize an amine spill with a strong acid (e.g., Hydrochloric Acid). The reaction between a strong acid and a strong base is violently exothermic, causing the liquid to boil and instantly vaporizing the toxic amine into the laboratory atmosphere (Lab Manager)[6]. Instead, utilize weak solid acids like citric acid or sodium bisulfate , which buffer the reaction and safely absorb the heat of neutralization (GMP Plastics)[7].

Step-by-Step Spill Protocol:

  • Assess & Evacuate: If the spill exceeds 500 mL, immediately evacuate the laboratory, isolate the area, and contact EHS (SFASU Guidelines)[8]. For smaller spills, don Level B/C PPE (respirator, butyl gloves, face shield).

  • Neutralization: Slowly broadcast solid citric acid over the spill, starting from the outer perimeter and working inward to prevent the liquid from spreading (Clarkson Procedures)[9].

  • Verification: Wait 10–15 minutes for the fizzing to stop and the heat to dissipate. Verify the pH using litmus paper; the target is a neutral pH of 6.0–8.0 (SFASU Guidelines)[8].

  • Absorption: Apply an inert absorbent such as vermiculite or dedicated chemical spill pads. Warning: Never use paper towels or sawdust. The residual heat of neutralization combined with the organic material can ignite (Lab Manager)[6].

  • Collection: Sweep the neutralized slurry using non-sparking tools into an HDPE waste pail, label as D002 waste, and thoroughly wash the affected surface with a mild detergent solution (Clarkson Procedures)[9].

SpillResponse Start Spill Detected: (3-Aminopropyl)(methyl)pentylamine Assess Assess Volume & Ventilation Start->Assess Decision Spill > 500 mL? Assess->Decision Evacuate Evacuate & Call EHS Decision->Evacuate Yes PPE Don Level B/C PPE (Respirator, Butyl Gloves) Decision->PPE No Neutralize Apply Weak Acid (Citric Acid / Sodium Bisulfate) PPE->Neutralize Absorb Absorb with Inert Material (Vermiculite) Neutralize->Absorb Collect Collect in HDPE Container Absorb->Collect Label Label as RCRA D002 Hazardous Waste Collect->Label

Workflow for the safe neutralization and disposal of aliphatic amine chemical spills.

Quantitative Data Summary

ParameterSpecification / ClassificationOperational Implication
CAS Number 859052-55-4Unique identifier for SDS tracking and inventory management.
GHS Classification Skin Corr. 1B, Acute Tox. 4, STOT SE 3Mandates Level B/C PPE and handling exclusively in a Class II fume hood.
RCRA Waste Code D002 (Corrosive)Requires segregation from acids/metals; mandates HDPE/PTFE disposal containers.
Neutralization pH Target 6.0 – 8.0Verified via litmus paper before absorption to prevent secondary reactions.
Spill Threshold (Evacuation) > 500 mLTriggers mandatory laboratory evacuation and EHS emergency response.

References

  • NextSDS. "(3-aminopropyl)(methyl)pentylamine — Chemical Substance Information." Available at: [Link]

  • Environmental Protection Agency (EPA). "REGULATION OF A NEW CHEMICAL SUBSTANCE." Available at:[Link]

  • Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." Available at: [Link]

  • 3M. "Safety Data Sheet - Modified Aliphatic Amine." Available at: [Link]

  • Citadel Flooring. "Multi Component Product Information Sheet." Available at: [Link]

  • Lab Manager. "How to Neutralize Chemical Spills." Available at: [Link]

  • GMP Plastics. "Neutralizing Chemical Spills in the Lab." Available at: [Link]

  • Stephen F. Austin State University (SFASU). "Emergency Response to Waste Spills." Available at:[Link]

  • Clarkson University. "CHEMICAL SPILL PROCEDURES." Available at:[Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling (3-Aminopropyl)(methyl)pentylamine

As a Senior Application Scientist, I have developed this definitive operational guide to address the specific logistical and safety challenges of handling (3-Aminopropyl)(methyl)pentylamine (CAS: 859052-55-4). This chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have developed this definitive operational guide to address the specific logistical and safety challenges of handling (3-Aminopropyl)(methyl)pentylamine (CAS: 859052-55-4). This chemical is a highly reactive aliphatic polyamine utilized in advanced drug development and synthetic chemistry.

Because of its chemical structure, it presents insidious risks that standard laboratory safety protocols often overlook. This guide provides the mechanistic rationale behind personal protective equipment (PPE) selection, step-by-step operational workflows, and a scientifically grounded disposal plan to ensure maximum safety and compliance.

Chemical Profile & Mechanistic Hazard Rationale

To handle this compound safely, one must understand the causality behind its hazards [1]. (3-Aminopropyl)(methyl)pentylamine carries three critical Globally Harmonized System (GHS) classifications:

  • Skin Corr. 1B (H314): Causes severe skin burns and eye damage.

  • Acute Tox. 4 (H302, H312, H332): Harmful via oral, dermal, and inhalation routes.

  • STOT SE 3 (H336): Specific target organ toxicity (CNS depression/drowsiness).

The Permeation Problem: Aliphatic amines are highly lipophilic and basic. A common, dangerous misconception in the laboratory is that standard latex or thin nitrile examination gloves provide adequate protection. In reality, aliphatic amines rapidly permeate these materials at the molecular level without causing visible macroscopic degradation (such as swelling or cracking) [2, 3]. This leads to unrecognized dermal exposure, resulting in severe deep-tissue chemical burns and systemic toxicity. Therefore, specialized barrier materials are mandatory.

Comprehensive PPE Matrix

The following table summarizes the mandatory PPE required for handling this compound, grounded in OSHA standards for Skin Corr. 1B substances [4].

PPE CategoryRecommended MaterialMechanistic RationaleReplacement Cycle
Hand Protection Butyl Rubber (preferred) or Heavy-Duty Nitrile (>15 mil).Butyl rubber provides a dense, impermeable barrier to lipophilic amines, offering >480 minutes of breakthrough resistance [3].Replace immediately if contaminated. Otherwise, standard lab shift.
Eye/Face Protection Chemical Safety Goggles AND Full Face Shield.Protects against micro-splashes. Amines cause irreversible corneal damage and blindness upon contact.Clean after each use; replace if scratched or etched.
Body Protection Tychem® QC / Polyethylene-coated apron over a lab coat.Standard cotton lab coats absorb liquids, holding the corrosive amine against the skin. Coated aprons repel the liquid.Discard apron if splashed.
Respiratory Fume Hood (Face velocity >100 fpm). NIOSH OV/Amine cartridge if outside hood.Prevents inhalation of volatile amine vapors which cause severe respiratory tract burns and CNS depression (H336).Cartridges must be replaced per standard EHS schedule.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety conditions are fully met.

PPE_Workflow A 1. Environmental Control Verify Fume Hood Face Velocity (>100 fpm) B 2. PPE Donning Butyl Gloves, Apron, Face Shield A->B C 3. Chemical Handling Closed-System Transfer B->C D 4. Decontamination Wash Gloves Before Removal C->D E 5. Doffing & Disposal Hazardous Waste Segregation D->E

Operational workflow for handling corrosive aliphatic amines safely.

Step-by-Step Handling Methodology
  • Pre-Operation Setup: Ensure the chemical fume hood is operational and clear of clutter. Lay down a chemical-resistant spill mat. Verify that a safety shower and eyewash station are within a 10-second walking distance.

  • Donning Sequence:

    • Put on the polyethylene-coated apron over your standard lab coat.

    • Don chemical safety goggles, followed by the full face shield.

    • Put on Butyl rubber gloves. Pull the glove cuffs over the sleeves of the lab coat to prevent skin exposure at the wrists.

  • Execution & Transfer:

    • Open the primary container only inside the fume hood.

    • Use glass or stainless-steel transfer tools. Avoid reactive plastics (like certain polycarbonates) which can be degraded by strong amines.

    • Keep vessels tightly capped immediately after dispensing to prevent vapor accumulation.

  • Decontamination & Doffing:

    • Critical Step: Wash your gloved hands with water and a mild detergent before removing them. This neutralizes residual amine on the glove surface, protecting your bare hands during the doffing process.

    • Remove the face shield and goggles, then the apron, and finally the gloves (using the glove-in-glove technique).

Spill Response & Disposal Plan

Amine spills require immediate, calculated action. Because (3-Aminopropyl)(methyl)pentylamine is highly basic and volatile, sweeping it up directly is dangerous. It must be neutralized first to reduce its vapor pressure and corrosivity.

Spill_Response Spill Spill Detected: (3-Aminopropyl)(methyl)pentylamine Assess Assess Spill Volume & Location Spill->Assess Major Major Spill (>100 mL) or Outside Hood Assess->Major Yes Minor Minor Spill (<100 mL) Inside Fume Hood Assess->Minor No Evacuate Evacuate Lab & Contact EHS Major->Evacuate Neutralize Neutralize with Weak Acid (e.g., Citric Acid) Minor->Neutralize Absorb Absorb with Inert Material (Vermiculite/Sand) Neutralize->Absorb Dispose Double-Bag for Hazardous Waste Absorb->Dispose

Decision matrix and response protocol for (3-Aminopropyl)(methyl)pentylamine spills.

Step-by-Step Spill Protocol (Minor Spills < 100 mL)
  • Isolate: Alert personnel in the immediate vicinity. Ensure the fume hood sash is lowered to an appropriate working height to maximize exhaust velocity.

  • Neutralize: Carefully apply a weak solid acid (such as citric acid powder or sodium bisulfate) directly onto the spill [3]. Do not use strong acids (like HCl or Sulfuric acid), as the highly exothermic acid-base reaction will boil the amine, creating a massive toxic vapor cloud.

  • Absorb: Once the reaction subsides and the amine is converted to its corresponding salt, cover the area with an inert absorbent material (e.g., vermiculite or dry sand).

  • Dispose: Using a non-sparking plastic scoop, transfer the absorbed mixture into a heavy-duty hazardous waste bag. Double-bag the waste, seal it tightly, and label it as "Corrosive Amine Waste (Neutralized)".

  • Final Clean: Wash the spill surface with a 5% acetic acid solution, followed by copious amounts of water, to remove any lingering alkaline residue.

References

  • NextSDS. "(3-aminopropyl)(methyl)pentylamine — Chemical Substance Information." NextSDS Substance Database. URL:[Link]

  • USDA Agricultural Research Service. "Chemical Hygiene Plan - Handling Aliphatic Amines." USDA. URL:[Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet - Aliphatic Amines." NJ.gov. URL:[Link]

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